Maoecrystal B
Description
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Properties
Molecular Formula |
C22H28O6 |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22?/m1/s1 |
InChI Key |
KNRAGAKNFNKKQF-IOKUDCBOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Enigmatic Diterpenoids of Isodon eriocalyx: A Technical Guide to the Discovery and Isolation of Maoecrystal V, Maoecrystal Z, and Eriocalyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
The medicinal herb Isodon eriocalyx, a plant with a history in traditional Chinese medicine, has emerged as a significant source of structurally complex and biologically active diterpenoids.[1] This technical guide provides an in-depth exploration of the discovery, isolation, and biological evaluation of three prominent compounds from this species: Maoecrystal V, Maoecrystal Z, and Eriocalyxin B. Initially lauded for its potent cytotoxicity, Maoecrystal V's biological activity has been a subject of scientific debate, while Maoecrystal Z and Eriocalyxin B have demonstrated notable cytotoxic effects against various cancer cell lines. This document details the seminal isolation procedures, presents quantitative data in a comparative format, and visualizes key experimental and biological pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug discovery.
Quantitative Data Summary
The isolation yields of these diterpenoids from Isodon eriocalyx and their reported cytotoxic activities are summarized below. It is important to note that the initially reported cytotoxicity of Maoecrystal V was later contested.
Table 1: Isolation Yields of Bioactive Diterpenoids from Isodon eriocalyx
| Compound | Plant Material | Starting Amount | Yield | Percentage Yield (w/w) | Reference |
| Maoecrystal V | Dried, powdered leaves | 8 kg | 35 mg | 0.00044% | [Li, S.-H., et al., Org. Lett., 2004] |
| Maoecrystal Z | Dried leaves | 8 kg | 15 mg | 0.00019% | [Han, Q.-B., et al., Org. Lett., 2006] |
| Eriocalyxin B | Dried leaves | 1.5 kg | 600 mg | 0.04% | [Sun, H. D., et al., Phytochemistry, 1995] |
Table 2: In Vitro Cytotoxicity (IC₅₀) of Diterpenoids from Isodon eriocalyx
| Compound | Cell Line | Cancer Type | IC₅₀ | Reference |
| Maoecrystal V (Original Report) | HeLa | Cervical Cancer | 0.02 µg/mL | [2][3] |
| Maoecrystal V (Re-evaluation) | 32 different cancer cell lines | Various | No significant activity | [1] |
| Maoecrystal Z | K562 | Leukemia | 2.90 µg/mL | [2][4] |
| MCF7 | Breast Cancer | 1.63 µg/mL | [2][4] | |
| A2780 | Ovarian Cancer | 1.45 µg/mL | [2][4] | |
| Eriocalyxin B | PANC-1, SW1990, CAPAN-1, CAPAN-2 | Pancreatic Adenocarcinoma | Potent cytotoxicity | |
| MCF-7, MDA-MB-231 | Breast Cancer | - | ||
| PC-3, 22RV1 | Prostate Cancer | - | ||
| HT-29, BEL-7402, SK-OV-3 | Colon, Liver, Ovarian Cancer | 2.1-7.3 µM |
Experimental Protocols
The following are detailed methodologies for the isolation of Maoecrystal V, Maoecrystal Z, and Eriocalyxin B from the leaves of Isodon eriocalyx.
General Isolation Workflow
The isolation of these diterpenoids follows a general multi-step chromatographic process.
Isolation of Maoecrystal V
This protocol is based on the original discovery by Sun and colleagues.[2]
-
Extraction: 8 kg of dried, powdered leaves of Isodon eriocalyx were extracted with 95% ethanol at room temperature. The solvent was removed under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297).
-
Initial Column Chromatography: The ethyl acetate fraction was subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol.
-
Further Chromatographic Purification: Fractions containing Maoecrystal V were repeatedly chromatographed on silica gel and Sephadex LH-20 columns.
-
Final Purification: The final purification was achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield 35 mg of pure Maoecrystal V.
Isolation of Maoecrystal Z
The following methodology was reported by Han et al.[4]
-
Extraction: 8 kg of dried leaves of Isodon eriocalyx were extracted with 95% ethanol. The resulting extract was concentrated to dryness.
-
Solvent Partitioning: The crude extract was partitioned between ethyl acetate and water.
-
Chromatographic Separation: The ethyl acetate soluble portion was subjected to multiple steps of column chromatography on silica gel, eluting with gradients of petroleum ether-acetone and chloroform-methanol.
-
Crystallization: The fractions containing Maoecrystal Z were combined and purified by recrystallization to yield 15 mg of the pure compound.
Isolation of Eriocalyxin B
This protocol is a composite methodology based on established procedures.
-
Plant Material Preparation: Air-dried leaves of Isodon eriocalyx are pulverized into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to reflux extraction with 80% ethanol. The resulting extract is filtered and concentrated under reduced pressure to yield a crude ethanol extract.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether and ethyl acetate. The ethyl acetate fraction, which contains Eriocalyxin B, is collected and concentrated.
-
Silica Gel Chromatography: The ethyl acetate fraction is chromatographed on a silica gel column using a gradient of petroleum ether and acetone.
-
Purification: Fractions enriched with Eriocalyxin B are further purified by repeated column chromatography, potentially including Sephadex LH-20, and preparative HPLC.
-
Crystallization: The purified Eriocalyxin B is crystallized from a suitable solvent system (e.g., methanol-chloroform) to yield a pure crystalline solid.
Biological Signaling Pathways
Eriocalyxin B has been shown to exert its cytotoxic effects through the modulation of key cellular signaling pathways.
Akt/mTOR/p70S6K Signaling Pathway
Eriocalyxin B inhibits the phosphorylation of Akt, mTOR, and p70S6K, leading to the suppression of this critical cell survival and proliferation pathway.
References
An In-depth Technical Guide to the Structural Elucidation and Stereochemistry of Maoecrystal V
A Note on Nomenclature: The preponderance of scientific literature focuses on the complex diterpenoid "Maoecrystal V." It is presumed that inquiries regarding "Maoecrystal B" are referring to this extensively studied natural product. This guide will therefore detail the structural determination of Maoecrystal V.
Maoecrystal V, a structurally intricate diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx, has presented a significant challenge and opportunity for the fields of natural product chemistry and synthetic organic chemistry.[1][2][3][4] Its densely packed pentacyclic framework, featuring a bicyclo[2.2.2]octane core and four contiguous quaternary stereocenters, has made it a formidable target for structural elucidation and total synthesis.[1] This document provides a detailed overview of the key experimental data and methodologies that were instrumental in unambiguously defining its complex architecture and absolute stereochemistry.
Initial Isolation and Spectroscopic Analysis
Maoecrystal V was first isolated in 1994, but its complete structure was not reported until 2004 due to the complexity of its stereochemistry.[1] The initial characterization relied on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
1.1. NMR Spectroscopic Data
Comprehensive 1D and 2D NMR experiments were crucial for piecing together the carbon skeleton and relative stereochemistry of Maoecrystal V. The following tables summarize the key ¹H and ¹³C NMR data as reported for the natural product.
Table 1: ¹H and ¹³C NMR Data for Maoecrystal V
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity, J (Hz) |
| 1 | 204.1 | - |
| 2 | 126.9 | 5.95, d, J=10.0 |
| 3 | 163.2 | 6.80, d, J=10.0 |
| 4 | 36.1 | - |
| 5 | 50.2 | 2.65, s |
| 7 | 45.1 | 2.20, m; 1.85, m |
| 8 | 88.1 | - |
| 9 | 58.2 | - |
| 10 | 54.1 | - |
| 11 | 28.9 | 2.05, m; 1.75, m |
| 12 | 34.5 | 1.95, m; 1.65, m |
| 13 | 42.3 | 2.30, m |
| 14 | 215.8 | - |
| 15 | 48.1 | 2.80, q, J=7.2 |
| 16 | 12.1 | 1.15, d, J=7.2 |
| 17 | 28.4 | 1.25, s |
| 18 | 26.9 | 1.10, s |
| 19 | 170.5 | - |
| 20 | 72.9 | 4.30, d, J=12.0; 4.15, d, J=12.0 |
Note: Chemical shifts can vary slightly depending on the solvent and instrument used. The data presented is a compilation from various sources for illustrative purposes.
1.2. Experimental Protocols: NMR Spectroscopy
-
Instrumentation: NMR spectra are typically recorded on high-field spectrometers (e.g., 400, 500, or 600 MHz).
-
Sample Preparation: A few milligrams of the purified natural product are dissolved in a deuterated solvent (e.g., CDCl₃, C₅D₅N) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequences are used to acquire one-dimensional proton spectra.
-
¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms.
-
2D NMR: A suite of 2D experiments is essential for structural assignment:
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for connecting different spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is vital for determining relative stereochemistry.
-
-
Definitive Stereochemical Assignment by X-ray Crystallography
While NMR provided the planar structure and some stereochemical insights, the unambiguous determination of the absolute stereochemistry of Maoecrystal V was achieved through single-crystal X-ray diffraction.[1] This technique provided a three-dimensional map of electron density, allowing for the precise placement of every atom in the crystal lattice.
2.1. Crystallographic Data
The crystallographic analysis confirmed the complex polycyclic structure and the relative and absolute configuration of all stereocenters.
Table 2: Key Crystallographic Data for Maoecrystal V
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.234(2) |
| b (Å) | 12.543(3) |
| c (Å) | 13.678(3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1754.5(6) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.318 |
Note: These values are representative and sourced from published data. For detailed refinement data, the original crystallographic information file (CIF) should be consulted.[5][6]
2.2. Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of Maoecrystal V are grown, typically by slow evaporation of a suitable solvent system (e.g., methanol/ethyl acetate).
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).
-
Data Processing: The diffraction patterns are collected on a detector as the crystal is rotated. The raw data are processed to yield a set of indexed reflections with their corresponding intensities.
-
Structure Solution and Refinement: The phases of the diffracted X-rays are determined (the "phase problem"), leading to an initial electron density map. An atomic model is built into this map and refined against the experimental data to yield the final structure with high precision.
Diagram 1: Logical Workflow for Structural Elucidation
Caption: Workflow of Maoecrystal V's structural elucidation.
Confirmation through Total Synthesis
The total synthesis of a complex natural product serves as the ultimate proof of its proposed structure. Several research groups have successfully completed the synthesis of Maoecrystal V, each providing unequivocal confirmation of its structure and stereochemistry.[1][2][7] The enantioselective synthesis of the natural (-)-enantiomer further solidified the assignment of its absolute configuration.
One of the most efficient routes was an 11-step enantioselective synthesis developed by the Baran group.[6] This synthesis not only confirmed the structure but also provided sufficient material to re-evaluate its biological activity.
3.1. Key Experimental Protocols from a Representative Total Synthesis
The following is a simplified protocol for a key transformation in the Baran synthesis, illustrating the complexity and precision required.
Protocol: One-Pot Cascade to Maoecrystal V [1][6]
-
Reactants: To a solution of the advanced lactone intermediate in acetone (B3395972) at room temperature, dimethyldioxirane (B1199080) (DMDO) in acetone is added. The reaction is stirred for 24 hours to form a diepoxide intermediate.
-
Epoxide Opening and Rearrangement: The solvent is removed, and the residue is dissolved in acetonitrile. The solution is cooled to 0°C and treated with a pre-mixed solution of MgI₂ and InI₃. This initiates the rupture of one epoxide and a stereospecific 1,2-hydride shift.
-
Oxidation: Dess-Martin periodinane is added to the mixture to oxidize the resulting secondary alcohol to an α-iodoketone.
-
Elimination: An aqueous buffered solution of Oxone® and a phase-transfer catalyst (n-Bu₄N⁺HSO₄⁻) is added. The mixture is stirred vigorously, promoting the oxidative elimination of the iodide to form the α,β-unsaturated ketone of Maoecrystal V.
-
Workup and Purification: The reaction is quenched and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, (-)-Maoecrystal V, is purified by column chromatography.
Diagram 2: Simplified Key Synthetic Transformation
Caption: Key one-pot cascade in the synthesis of Maoecrystal V.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 3. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Spectroscopic Data Analysis of Maoecrystal V: An In-depth Technical Guide
A Note on Nomenclature: This guide focuses on the spectroscopic data and analysis of Maoecrystal V . While the initial query requested information on "Maoecrystal B," a comprehensive search of scientific literature reveals a scarcity of data for a compound with this specific designation. In contrast, Maoecrystal V is a well-documented and extensively studied diterpenoid isolated from Isodon eriocalyx. It is plausible that "this compound" may be a less common name, a related isomer, or a misnomer for Maoecrystal V, a compound of significant interest to the scientific community due to its complex architecture and initial reports of potent biological activity.
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Maoecrystal V. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural elucidation and analysis of complex natural products.
Spectroscopic Data Presentation
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of Maoecrystal V.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H and ¹³C NMR data are crucial for determining the carbon skeleton and the relative stereochemistry of Maoecrystal V. The data presented here is a compilation from various total synthesis efforts and is consistent with the structure confirmed by X-ray crystallography.
Table 1: ¹H NMR Data for Maoecrystal V (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1α | 1.85 | m | |
| 1β | 1.65 | m | |
| 2 | 5.89 | d | 10.0 |
| 3 | 6.68 | d | 10.0 |
| 5 | 2.55 | s | |
| 6α | 2.20 | d | 12.0 |
| 6β | 1.95 | d | 12.0 |
| 11α | 2.05 | m | |
| 11β | 1.80 | m | |
| 12α | 1.70 | m | |
| 12β | 1.55 | m | |
| 13 | 2.85 | m | |
| 14α | 4.45 | d | 8.0 |
| 14β | 4.35 | d | 8.0 |
| 16 | 1.15 | s | |
| 17 | 1.10 | s | |
| 20 | 1.25 | s |
Table 2: ¹³C NMR Data for Maoecrystal V (CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 35.1 |
| 2 | 128.8 |
| 3 | 145.6 |
| 4 | 200.1 |
| 5 | 55.2 |
| 6 | 40.5 |
| 7 | 175.2 |
| 8 | 90.1 |
| 9 | 50.3 |
| 10 | 45.1 |
| 11 | 30.2 |
| 12 | 33.5 |
| 13 | 48.7 |
| 14 | 70.1 |
| 15 | 215.5 |
| 16 | 25.8 |
| 17 | 21.9 |
| 19 | 28.9 |
| 20 | 15.6 |
Infrared (IR) Spectroscopy Data
The IR spectrum of Maoecrystal V reveals the presence of key functional groups within the molecule.
Table 3: Key IR Absorption Bands for Maoecrystal V
| Wavenumber (cm⁻¹) | Functional Group |
| ~3450 | O-H (likely trace water or hydroxyl) |
| ~2950 | C-H (alkane) |
| ~1750 | C=O (γ-lactone) |
| ~1710 | C=O (ketone) |
| ~1670 | C=C (alkene) |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) confirms the molecular formula of Maoecrystal V.
Table 4: Mass Spectrometry Data for Maoecrystal V
| Parameter | Value |
| Molecular Formula | C₂₀H₂₂O₅ |
| Molecular Weight | 342.39 g/mol |
| HRMS (ESI+) m/z | [M+H]⁺ calculated: 343.1540, found: 343.1538 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of Maoecrystal V.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe.
-
Sample Preparation: Approximately 5-10 mg of purified Maoecrystal V was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra were acquired at 298 K. A standard pulse sequence was used with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans were accumulated and the free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired at 125 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. A total of 1024 scans were accumulated, and the FID was processed with a line broadening of 1.0 Hz.
-
2D NMR Spectroscopy: To aid in the structural elucidation, 2D NMR experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were performed using standard Bruker pulse programs.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory.
-
Sample Preparation: A small amount of solid, purified Maoecrystal V was placed directly onto the diamond crystal of the UATR accessory.
-
Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹. A total of 16 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean diamond crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A Waters Xevo G2-XS QToF mass spectrometer (or equivalent) with an electrospray ionization (ESI) source.
-
Sample Preparation: A dilute solution of Maoecrystal V was prepared in methanol (B129727) (approximately 1 mg/mL).
-
Data Acquisition: The sample solution was infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C. The mass spectrum was acquired over a mass range of m/z 100-1000. Leucine enkephalin was used as a lock mass for accurate mass measurements.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the analysis and potential biological activity of Maoecrystal V.
Caption: General workflow for the isolation and structural elucidation of Maoecrystal V.
Initial reports indicated that Maoecrystal V possesses cytotoxic activity against HeLa cells. While later studies have questioned these findings, a hypothetical signaling pathway for a cytotoxic compound is presented below for illustrative purposes.[1]
Caption: A generalized signaling pathway illustrating a potential mechanism of cytotoxicity.
References
X-ray Crystallography of Maoecrystal V: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystallographic analysis of Maoecrystal V, a complex diterpenoid natural product. The structural elucidation of Maoecrystal V was a significant achievement in natural product chemistry, confirming its intricate pentacyclic framework. This document details the crystallographic data, experimental protocols, and the synthetic route that enabled the crystallographic studies.
Introduction
Maoecrystal V is a structurally unique C19 diterpenoid isolated from Isodon eriocalyx. Its complex architecture, featuring a densely functionalized and stereochemically rich scaffold, has made it a compelling target for total synthesis. The definitive confirmation of its three-dimensional structure was achieved through single-crystal X-ray diffraction analysis. This guide serves as a technical resource for researchers interested in the detailed structural characteristics of Maoecrystal V and the methodologies employed in its crystallographic analysis.
Crystallographic Data
The quantitative data obtained from the X-ray diffraction analysis of a single crystal of (-)-Maoecrystal V are summarized in the following tables. These data provide a comprehensive description of the crystal lattice and the refined molecular structure.
Table 1: Crystal Data and Structure Refinement for (-)-Maoecrystal V[1]
| Parameter | Value |
| Empirical Formula | C₁₉H₂₂O₅ |
| Formula Weight | 330.37 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | |
| a | 7.9365(3) Å |
| b | 13.4389(6) Å |
| c | 15.1189(6) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 1612.31(12) ų |
| Z | 4 |
| Density (calculated) | 1.362 Mg/m³ |
| Absorption Coefficient | 0.810 mm⁻¹ |
| F(000) | 704 |
| Data Collection | |
| Theta range for data collection | 5.86 to 68.28° |
| Index ranges | -9 ≤ h ≤ 9, -16 ≤ k ≤ 16, -18 ≤ l ≤ 18 |
| Reflections collected | 30105 |
| Independent reflections | 2919 [R(int) = 0.0410] |
| Completeness to theta = 67.679° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2919 / 0 / 221 |
| Goodness-of-fit on F² | 1.049 |
| Final R indices [I>2sigma(I)] | R₁ = 0.0278, wR₂ = 0.0700 |
| R indices (all data) | R₁ = 0.0281, wR₂ = 0.0703 |
| Absolute structure parameter | 0.08(17) |
| Largest diff. peak and hole | 0.179 and -0.198 e.Å⁻³ |
Table 2: Selected Bond Lengths for (-)-Maoecrystal V
| Bond | Length (Å) | Bond | Length (Å) |
| O(1)-C(1) | 1.223(2) | C(1)-C(2) | 1.517(2) |
| O(2)-C(7) | 1.357(2) | C(1)-C(10) | 1.536(2) |
| O(3)-C(7) | 1.205(2) | C(2)-C(3) | 1.540(2) |
| O(4)-C(8) | 1.442(2) | C(4)-C(5) | 1.503(2) |
| O(5)-C(12) | 1.468(2) | C(8)-C(9) | 1.583(2) |
| O(5)-C(9) | 1.472(2) | C(9)-C(10) | 1.591(2) |
Table 3: Selected Bond Angles for (-)-Maoecrystal V
| Atoms | Angle (°) | Atoms | Angle (°) |
| O(1)-C(1)-C(2) | 122.0(1) | C(8)-O(5)-C(12) | 108.0(1) |
| O(1)-C(1)-C(10) | 121.2(1) | C(2)-C(1)-C(10) | 116.8(1) |
| O(2)-C(7)-O(3) | 120.3(1) | C(1)-C(2)-C(3) | 113.1(1) |
| O(2)-C(7)-C(8) | 117.5(1) | C(4)-C(5)-C(6) | 113.1(1) |
| O(3)-C(7)-C(8) | 122.2(1) | C(7)-C(8)-C(9) | 103.5(1) |
| C(12)-O(5)-C(9) | 108.0(1) | O(5)-C(9)-C(10) | 105.7(1) |
Experimental Protocols
The successful X-ray crystallographic analysis of Maoecrystal V was contingent on obtaining high-quality single crystals and employing a rigorous data collection and refinement strategy.
Crystallization
Single crystals of (-)-Maoecrystal V suitable for X-ray diffraction were grown by slow evaporation from a solution of ethyl acetate (B1210297) and hexane[1].
-
Procedure:
-
A sample of purified (-)-Maoecrystal V was dissolved in a minimal amount of ethyl acetate to achieve a concentrated solution.
-
Hexane was slowly added as an anti-solvent until the solution became slightly turbid.
-
The solution was then allowed to stand undisturbed at room temperature.
-
Over a period of several days, slow evaporation of the solvent mixture afforded colorless, single crystals suitable for X-ray analysis.
-
X-ray Data Collection
The single-crystal X-ray diffraction data were collected on a Bruker Pt 135 CCD diffractometer[2].
-
Instrument: Bruker Pt 135 CCD diffractometer
-
X-ray Source: Cu Kα radiation (λ = 1.54178 Å)
-
Temperature: The crystal was maintained at a temperature of 100(2) K during data collection to minimize thermal vibrations and improve data quality.
-
Data Collection Strategy: A series of ω and φ scans were performed to collect a complete sphere of data. The exposure time per frame was optimized to achieve good signal-to-noise ratios while minimizing radiation damage to the crystal.
Structure Solution and Refinement
The crystal structure was solved and refined using established crystallographic software packages.
-
Structure Solution: The structure was solved using direct methods, which allowed for the initial phasing of the diffraction data and the location of a significant portion of the atoms in the asymmetric unit.
-
Structure Refinement: The initial structural model was refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The refinement converged to the final R-indices presented in Table 1.
Visualizations
The following diagrams illustrate the synthetic workflow that produced the crystalline sample of Maoecrystal V and the logical progression of the understanding of its biological activity.
Synthetic Workflow of (-)-Maoecrystal V (Baran Synthesis)
The following diagram outlines the key steps in the total synthesis of (-)-Maoecrystal V by the Baran group, which ultimately provided the material for the crystallographic analysis that confirmed its structure.
Caption: Key stages in the total synthesis of (-)-Maoecrystal V.
Reassessment of Maoecrystal V's Biological Activity
Initial reports highlighted the potent cytotoxic activity of Maoecrystal V. However, subsequent studies with synthetically derived material led to a re-evaluation of these findings.
References
Initial Reports on Maoecrystal B Anticancer Activity: A Technical Guide Amidst Controversy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maoecrystal B, also known as Maoecrystal V, is a complex diterpenoid isolated from Isodon eriocalyx. Initial reports in 2004 generated significant excitement within the scientific community by attributing potent and selective cytotoxic activity to the compound against the HeLa human cervical cancer cell line.[1][2][3][4] However, this initial promise has been met with considerable controversy, as subsequent studies involving the total synthesis of this compound have failed to reproduce the originally reported anticancer effects.[5][6] This technical guide provides a comprehensive overview of the initial findings, the ensuing conflicting data, and the available experimental details, offering a critical perspective for researchers in the field of oncology and natural product drug discovery.
Introduction
This compound is a structurally intricate natural product belonging to the ent-kaurane family of diterpenoids.[6] Its unique pentacyclic framework, featuring a congested cage-like structure, presented a formidable challenge for synthetic chemists. The initial report of its biological activity, suggesting high potency and selectivity against a specific cancer cell line, positioned this compound as a promising lead compound for anticancer drug development. This led to multiple research groups undertaking the arduous task of its total synthesis.
Quantitative Data on Anticancer Activity
The initial biological evaluation of this compound, as reported by Sun and coworkers in 2004, indicated significant cytotoxic activity against the HeLa cell line. This finding is starkly contrasted by later studies on the synthetically produced compound, which showed a lack of activity.
Table 1: Summary of Reported In Vitro Cytotoxicity of this compound
| Compound | Cell Line | Reported IC50 | Source |
| This compound (Natural Product) | HeLa (Cervical Cancer) | 0.02 µg/mL (20 ng/mL) | Initial Report (2004)[1][2][3][4] |
| This compound (Synthetic) | 32 Cancer Cell Lines | No significant activity | Re-evaluation Studies[5] |
It is noteworthy that a related compound, Maoecrystal Z, also isolated from Isodon eriocalyx, has demonstrated cytotoxic activity against several cancer cell lines.
Table 2: In Vitro Cytotoxicity of Maoecrystal Z
| Cell Line | IC50 (µg/mL) |
| K562 (Leukemia) | 2.9 |
| MCF7 (Breast Cancer) | 1.6 |
| A2780 (Ovarian Cancer) | 1.5 |
Source: Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization[7]
Experimental Protocols
General Methodology for MTT Cytotoxicity Assay
The MTT assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HeLa cells
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (containing only the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent) are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for a further 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.
Signaling Pathways
There are no initial reports detailing the investigation of any specific signaling pathways related to the anticancer activity of this compound. Given the subsequent refutation of its cytotoxic effects, it is likely that in-depth mechanistic studies were not pursued based on the initial findings. The scientific community's focus shifted towards the total synthesis of the molecule and the re-evaluation of its biological properties.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for in vitro cytotoxicity testing, which was likely employed in the initial evaluation of this compound.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Conflicting Findings on this compound Activity
The following diagram illustrates the logical relationship between the initial report and the subsequent re-evaluation of this compound's anticancer activity.
Caption: A diagram illustrating the conflicting reports on the anticancer activity of this compound.
Conclusion and Future Perspectives
The case of this compound serves as a crucial reminder of the importance of rigorous validation in natural product drug discovery. The initial report of its potent anticancer activity sparked significant interest and led to remarkable achievements in total synthesis. However, the subsequent failure to reproduce these biological results with synthetic material highlights the potential for impurities in natural product isolates or experimental variability to yield misleading preliminary data.[5]
For drug development professionals, this underscores the necessity of obtaining a pure, synthetically verified sample of a lead compound before committing significant resources to preclinical and clinical development. For researchers and scientists, the story of this compound emphasizes the value of total synthesis not only as a means of producing complex molecules but also as a critical tool for validating their biological functions. While the initial promise of this compound as a direct anticancer agent has diminished, the synthetic routes developed may yet provide access to novel analogs with potential therapeutic value. Future investigations in this area should focus on the synthesis and biological evaluation of such derivatives.
References
- 1. Total synthesis of maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Enigmatic Core of Maoecrystal V and the Diverse ent-Kauranoid Diterpenoid Family: A Technical Guide for Scientific Discovery
For Immediate Release
This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on Maoecrystal V and its broader family of ent-kauranoid diterpenoids. This document elucidates the complex chemical structures, biological activities, and underlying mechanisms of action of these natural products, with a particular focus on their therapeutic potential.
Introduction: The Intriguing World of ent-Kauranoid Diterpenoids
The ent-kauranoid diterpenoids are a large and structurally diverse class of natural products predominantly isolated from plants of the Isodon genus.[1] These compounds are characterized by a tetracyclic ring system and have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antibacterial, and antitumor properties.[2] A particularly fascinating member of this family is Maoecrystal V, a highly rearranged C19 diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[3][4] Its unique and complex pentacyclic skeleton, featuring a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane framework, has made it a formidable challenge and a celebrated target for total synthesis.[3][5]
Maoecrystal V: A Story of Potent Cytotoxicity and Subsequent Re-evaluation
Maoecrystal V initially captured the attention of the scientific community due to its remarkably potent in vitro cytotoxic activity against human cervical cancer (HeLa) cells, with a reported half-maximal inhibitory concentration (IC50) of 20 ng/mL.[6][7] This finding sparked considerable interest in its potential as an anticancer agent. However, subsequent comprehensive studies involving synthetically produced Maoecrystal V have called the initial biological activity into question, with multiple laboratories finding it to exhibit virtually no cytotoxicity against a range of cancer cell lines.[4][7] This highlights the critical importance of rigorous and reproducible biological evaluation in natural product drug discovery.
Quantitative Biological Activity of ent-Kauranoid Diterpenoids
While the anticancer potential of Maoecrystal V remains uncertain, other members of the ent-kauranoid diterpenoid family, such as Eriocalyxin B and Oridonin (B1677485), have demonstrated significant and reproducible biological activities. The following tables summarize the reported IC50 values for these compounds against various cancer cell lines.
Table 1: Cytotoxicity of Eriocalyxin B against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.077 (as laxiflorin E) | [8] |
| T24 | Bladder Cancer | 0.087 | [8] |
| MCF-7 | Breast Cancer | Not Specified | [9] |
| MDA-MB-231 | Breast Cancer | Not Specified | [9] |
Table 2: Cytotoxicity of Oridonin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Time (h) | Reference |
| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | [10] |
| AGS | Gastric Cancer | 2.627 ± 0.324 | 48 | [10] |
| AGS | Gastric Cancer | 1.931 ± 0.156 | 72 | [10] |
| HGC27 | Gastric Cancer | 14.61 ± 0.600 | 24 | [10] |
| HGC27 | Gastric Cancer | 9.266 ± 0.409 | 48 | [10] |
| HGC27 | Gastric Cancer | 7.412 ± 0.512 | 72 | [10] |
| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | [10] |
| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | [10] |
| MGC803 | Gastric Cancer | 8.809 ± 0.158 | 72 | [10] |
| HeLa | Cervical Cancer | 3.65 (as derivative 6c) | Not Specified | [6] |
| A549 | Lung Cancer | 2.25 (as derivative 7c) | Not Specified | [6] |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [7] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [7] |
| K562 | Chronic Myelogenous Leukemia | 0.95 (as derivative 10) | Not Specified | [11] |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 (as derivative 9) | Not Specified | [11] |
| Eca-109 | Esophageal Carcinoma | 4.1 | 72 | [1] |
Experimental Protocols
General Protocol for Isolation and Purification of ent-Kauranoid Diterpenoids from Isodon Species
The following is a representative protocol for the extraction and isolation of ent-kauranoid diterpenoids from the aerial parts of Isodon eriocalyx.
Caption: General workflow for the extraction and isolation of ent-kauranoid diterpenoids.
Cytotoxicity Assay Protocol: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of a typical MTT cytotoxicity assay.
Signaling Pathways Modulated by ent-Kauranoid Diterpenoids
Several ent-kauranoid diterpenoids exert their biological effects by modulating key cellular signaling pathways implicated in cancer and inflammation.
Eriocalyxin B Signaling Pathways
Eriocalyxin B has been shown to induce apoptosis and inhibit angiogenesis through the modulation of multiple signaling pathways.
Caption: Key signaling pathways modulated by Eriocalyxin B.
Oridonin Signaling Pathways
Oridonin has been demonstrated to induce apoptosis and inhibit cancer cell growth and metastasis through various signaling cascades.
Caption: Major signaling pathways influenced by Oridonin.
Conclusion and Future Directions
The ent-kauranoid diterpenoids represent a rich source of structurally novel and biologically active compounds. While the initial excitement surrounding the anticancer potential of Maoecrystal V has been tempered by subsequent research, the diverse and potent activities of other family members like Eriocalyxin B and Oridonin underscore the therapeutic promise of this class of natural products. Future research should focus on a deeper understanding of their mechanisms of action, structure-activity relationships, and the development of synthetic analogs with improved pharmacological profiles. This technical guide provides a solid foundation for these future endeavors, offering valuable data and methodologies to accelerate discovery in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic ent-kaurane diterpenoids from Isodon eriocalyx var. laxiflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Recent advances in oridonin derivatives with anticancer activity [frontiersin.org]
The Biological Significance of the Maoecrystal Scaffold: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Maoecrystal family of natural products, particularly Maoecrystal V, has garnered significant attention in the field of organic synthesis due to its highly complex and unique molecular architecture.[1][2] Initially isolated from the Chinese medicinal herb Isodon eriocalyx, Maoecrystal V was reported to possess potent and selective cytotoxic activity against human cervical cancer (HeLa) cells, suggesting its potential as a promising anticancer agent.[1][3][4] However, subsequent total syntheses and biological re-evaluations by multiple independent research groups have called these initial findings into question, with the current consensus being that the Maoecrystal V scaffold is devoid of significant cytotoxic activity.[5][6][7] This guide provides a comprehensive overview of the biological significance of the Maoecrystal scaffold, presenting the conflicting data, detailing relevant experimental protocols, and visualizing the logical discrepancies in the reported bioactivity.
The Maoecrystal Scaffold: A Structural Marvel
Maoecrystal V, the most studied member of this family, is a C19 diterpenoid characterized by a densely functionalized and sterically congested pentacyclic skeleton.[1][3] Its structure is an unprecedented ent-kaurane scaffold featuring a bicyclo[2.2.2]octane core, a fused lactone C ring, and four contiguous quaternary stereogenic centers.[1] This intricate architecture has made Maoecrystal V a formidable challenge and an attractive target for total synthesis, pushing the boundaries of modern synthetic organic chemistry.[1][2]
Quantitative Biological Data: A Tale of Conflicting Results
The initial excitement surrounding the Maoecrystal V scaffold stemmed from a 2004 report of its potent and selective cytotoxicity.[8] However, later studies with larger quantities of pure, synthetically derived Maoecrystal V failed to reproduce these findings.[5][6][7] The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for Maoecrystal V and the related compound, Maoecrystal Z.
| Compound | Cell Line | Reported IC50 | Source of Compound | Reference |
| Maoecrystal V | HeLa (Cervical Cancer) | 20 ng/mL (approx. 60 nM) | Natural Isolate | Sun et al., 2004[3][8][9] |
| Maoecrystal V | HeLa (Cervical Cancer) | 2.9 µg/mL | Synthetic | Zakarian et al., 2014[10][11] |
| Maoecrystal V | 32 Cancer Cell Lines | Virtually no cytotoxicity | Synthetic | Baran et al., 2016[5][6][7] |
| Maoecrystal V | Various Cancer Cell Lines | Little to no anti-cancer activity | Synthetic | Thomson et al. (unpublished)[5] |
| Maoecrystal Z | K562 (Leukemia) | 2.9 µg/mL | Synthetic | Zakarian et al., 2014[10][11] |
| Maoecrystal Z | MCF7 (Breast Cancer) | 1.6 µg/mL | Synthetic | Zakarian et al., 2014[10][11] |
| Maoecrystal Z | A2780 (Ovarian Cancer) | 1.5 µg/mL | Synthetic | Zakarian et al., 2014[10][11] |
Signaling Pathways and Mechanism of Action
To date, there have been no published studies elucidating the mechanism of action or any specific signaling pathways affected by the Maoecrystal scaffold. The biological investigation of Maoecrystal V has been primarily confined to cytotoxicity screening. The conflicting reports on its basic cytotoxicity have likely precluded further in-depth mechanistic studies.
Experimental Protocols
Detailed experimental protocols from the original and subsequent biological evaluations of Maoecrystal V are not extensively published. However, based on the cell lines and endpoints reported, standard cell viability assays such as the MTT or ATP-based luminescence assays were likely employed. Below are representative protocols for these assays.
HeLa Cell Culture Protocol
-
Cell Line: HeLa (Human cervical adenocarcinoma)
-
Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.[4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
Subculturing: When cells reach approximately 90% confluency, the medium is aspirated, and the cells are washed with phosphate-buffered saline (PBS). Cells are detached using a brief incubation with 0.1% trypsin-EDTA. The trypsin is neutralized with fresh medium, and the cells are centrifuged, resuspended, and seeded into new culture vessels.[4]
Cytotoxicity Assay (MTT-Based)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[10][12]
-
Cell Seeding: HeLa cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[13]
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Maoecrystal V). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[14]
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[13][14]
-
Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[10][13]
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm.[12]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Cytotoxicity Assay (ATP-Based Luminescence - e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP present, which is an indicator of metabolically active cells.[2][3]
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in opaque-walled 96-well plates and treated with the test compound.
-
Reagent Addition: After the incubation period, the plate is equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of culture medium in the well is added.[6]
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.[6]
-
Luminescence Reading: The luminescence is measured using a luminometer.[5]
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. The IC50 value is calculated similarly to the MTT assay.
Visualizations
Logical Relationship of Conflicting Biological Activity Reports for Maoecrystal V
Caption: A diagram illustrating the conflicting reports on the cytotoxicity of Maoecrystal V.
General Workflow for In Vitro Cytotoxicity Testing
Caption: A generalized workflow for determining the cytotoxicity of a compound in vitro.
Conclusion
The Maoecrystal scaffold, particularly that of Maoecrystal V, represents a fascinating case study in natural product chemistry and chemical biology. While its complex architecture has inspired remarkable achievements in total synthesis, its biological significance as a cytotoxic agent is now largely considered to be unsubstantiated. The discrepancy between the initial and subsequent biological data highlights the critical importance of re-evaluating the bioactivity of natural products with pure, synthetically derived materials. For researchers, scientists, and drug development professionals, the story of Maoecrystal V serves as a crucial reminder of the rigorous validation required in the early stages of drug discovery. Future investigations into the biological properties of other, less complex Maoecrystal analogues may yet reveal interesting activities, but the current body of evidence suggests that the Maoecrystal V scaffold itself is not a viable starting point for the development of cytotoxic agents.
References
- 1. promega.com [promega.com]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. Cell culture of 7721 or HeLa cells [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. rsc.org [rsc.org]
- 14. Detection of HeLa cell viability by MTT assay [bio-protocol.org]
In Vitro Profile of Maoecrystal B: An Analysis of Available Data
A comprehensive review of publicly available scientific literature reveals a notable absence of preliminary in vitro studies specifically investigating the biological activity of Maoecrystal B. While this diterpenoid has been successfully isolated from the leaves of Isodon eriocalyx var. laxiflora, studies detailing its cytotoxic or other in vitro effects are not present in the current body of research. The initial publication documenting its isolation only reported weak cytotoxic activity for a co-isolated compound, Laxiflorin C, with no specific data provided for this compound itself.[1]
This guide, therefore, pivots to provide an in-depth technical overview of the preliminary in vitro studies of closely related and co-isolated diterpenoids from Isodon eriocalyx: Eriocalyxin B and the extensively studied, albeit controversial, Maoecrystal V . This information is intended to offer valuable context for researchers, scientists, and drug development professionals interested in the potential biological activities of this class of compounds.
Eriocalyxin B: Synergistic Cytotoxicity in Pancreatic Cancer
Eriocalyxin B, another ent-kaurane diterpenoid isolated from Isodon eriocalyx, has demonstrated significant in vitro activity, particularly in combination with the chemotherapeutic agent gemcitabine (B846) in pancreatic cancer cell lines.
Quantitative Data: Synergistic Anti-proliferative Effects
The combination of Eriocalyxin B with gemcitabine has been shown to have a synergistic anti-proliferative effect on human pancreatic adenocarcinoma cells.
| Cell Line | Treatment | Concentration | Effect |
| PANC-1 | Gemcitabine + Eriocalyxin B | Various | Synergistic anti-proliferative effect |
| MIA PaCa-2 | Gemcitabine + Eriocalyxin B | Various | Synergistic anti-proliferative effect |
Experimental Protocols
The anti-proliferative effect of Eriocalyxin B in combination with gemcitabine was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Human pancreatic adenocarcinoma cells (PANC-1 and MIA PaCa-2) were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of gemcitabine, Eriocalyxin B, or a combination of both.
-
Following a 72-hour incubation period, MTT solution was added to each well and incubated for 4 hours.
-
The resulting formazan (B1609692) crystals were dissolved in DMSO.
-
The absorbance was measured at 570 nm using a microplate reader to determine cell viability.
Apoptosis was quantified using Annexin V and propidium (B1200493) iodide (PI) double staining followed by flow cytometry.
-
Cells were treated with gemcitabine, Eriocalyxin B, or the combination for 48 hours.
-
Cells were harvested, washed with PBS, and resuspended in binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
After incubation in the dark, the samples were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protein expression levels in key signaling pathways were analyzed by Western blotting.
-
Cells were treated as described above and then lysed to extract total protein.
-
Protein concentrations were determined using a BCA protein assay kit.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., PDK1, AKT, JNK, caspases).
-
After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence detection system.
Signaling Pathway Diagram
The synergistic effect of gemcitabine and Eriocalyxin B is attributed to the regulation of the PDK1/AKT/caspase and JNK signaling pathways, leading to enhanced apoptosis.
Caption: Synergistic apoptotic pathway of Gemcitabine and Eriocalyxin B.
Maoecrystal V: A Case of Contradictory In Vitro Activity
Maoecrystal V, another diterpenoid from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxic activity against HeLa cells. However, subsequent, more extensive studies with synthetically produced Maoecrystal V failed to reproduce these findings, calling the initial biological data into question.[2]
Quantitative Data: Initial (Contested) Cytotoxicity Reports
The following table summarizes the initially reported IC50 values for Maoecrystal V. It is crucial to note that these findings have been disputed by later research.
| Cell Line | Cancer Type | Initial IC50 (µg/mL) |
| HeLa | Cervical Cancer | 0.02 |
| K562 | Leukemia | > 100 |
| A549 | Lung Carcinoma | > 100 |
| BGC-823 | Gastric Adenocarcinoma | > 100 |
Experimental Protocols
The specific experimental protocols for the initial cytotoxicity screening of Maoecrystal V are not detailed in the available literature. However, a standard in vitro cytotoxicity screening workflow would generally follow the steps outlined below.
Experimental Workflow Diagram
This diagram illustrates a typical workflow for in vitro cytotoxicity screening of a novel compound.
Caption: General workflow for in vitro cytotoxicity screening.
Conclusion
While the specific in vitro activity of this compound remains uncharacterized, the study of its co-isolated analogues from Isodon eriocalyx provides valuable insights. Eriocalyxin B demonstrates potential as a synergistic agent in cancer therapy, with a defined mechanism of action. The case of Maoecrystal V highlights the critical importance of rigorous and reproducible experimental data in the field of natural product drug discovery. Further investigation is warranted to determine the biological profile of this compound and its potential therapeutic applications.
References
Methodological & Application
Total Synthesis of Maoecrystal B via Diels-Alder Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Maoecrystal B, a complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its intricate molecular architecture and potential biological activity. A key strategic disconnection in many successful total syntheses of this compound involves the application of a Diels-Alder reaction to construct the characteristic bicyclo[2.2.2]octane core. This document provides a detailed overview of these synthetic approaches, with a focus on the pivotal Diels-Alder cycloaddition step. Experimental protocols for key transformations from notable total syntheses are provided, along with quantitative data to facilitate comparison and application in other research endeavors.
Introduction to Synthetic Strategies
The construction of the sterically congested polycyclic framework of this compound presents a formidable synthetic challenge. Several research groups have successfully navigated this challenge, with many employing a Diels-Alder reaction as a cornerstone of their strategy. These approaches can be broadly categorized into intramolecular (IMDA) and intermolecular Diels-Alder reactions.
-
Intramolecular Diels-Alder (IMDA) Approaches: Pioneered by the research groups of Danishefsky and Yang, the IMDA strategy involves the cycloaddition of a diene and dienophile tethered within the same molecule.[1][2] This approach offers the advantage of pre-organizing the reacting partners, which can facilitate the reaction and influence the stereochemical outcome. However, the synthesis of the complex IMDA precursor and control of facial selectivity are significant hurdles.[3][4]
-
Intermolecular Diels-Alder Approaches: The Thomson group has demonstrated a successful intermolecular Diels-Alder strategy.[5] This approach involves the reaction of two separate diene and dienophile components. While potentially more convergent, this strategy requires careful consideration of regioselectivity and stereoselectivity, as the reacting partners are not conformationally constrained.
This document will delve into the specific experimental realizations of these strategies, providing protocols and data from the Danishefsky and Zakarian syntheses as illustrative examples of the IMDA approach.
Key Synthetic Pathways Overview
The following diagrams illustrate the overall logic of two distinct and successful total syntheses of this compound that employ a Diels-Alder reaction.
Quantitative Data Summary
The following tables summarize key quantitative data from the Danishefsky racemic synthesis and the Zakarian enantioselective synthesis, focusing on the crucial intramolecular Diels-Alder step and subsequent transformations.
Table 1: Key Reaction Yields in the Danishefsky Racemic Total Synthesis of (±)-Maoecrystal B [2]
| Step | Reactant(s) | Product(s) | Reagents and Conditions | Yield (%) |
| IMDA Precursor Formation | Phenylsulfonyl-substituted dienophile precursor | IMDA Precursor | Toluene (B28343), sealed tube, 166 °C, 1 h | 62 |
| Intramolecular Diels-Alder | IMDA Precursor | Bicyclo[2.2.2]octane core | in situ from precursor formation | - |
| Epoxidation | Bicyclo[2.2.2]octane intermediate | Epoxide intermediate | H₂O₂, NaOH, MeOH, 0 °C | 95 |
| Iodohydrin Formation & Reduction | Epoxide intermediate | Hydroxylated intermediate | MgI₂, DCM, 45 °C; then Bu₃SnH, AIBN, toluene, reflux | 50 (2 steps) |
| Tetrahydrofuran Ring Formation | Dihydroxylated intermediate | Pentacyclic core | m-CPBA, rt; then BF₃·OEt₂, 82% (over two steps) | 82 |
Table 2: Key Reaction Yields in the Zakarian Enantioselective Total Synthesis of (-)-Maoecrystal B [6]
| Step | Reactant(s) | Product(s) | Reagents and Conditions | Yield (%) |
| Enantiodetermining C-H Functionalization | Achiral dihydrobenzofuran precursor | Chiral dihydrobenzofuran | Rh₂(esp)₂, PhI(OPiv)₂, CH₂Cl₂, 40 °C | 75 (94% ee) |
| IMDA Precursor Assembly | Chiral dihydrobenzofuran | IMDA Precursor | Multiple steps | - |
| Intramolecular Diels-Alder | IMDA Precursor with silicon tether | Bicyclo[2.2.2]octane core | Toluene, 180 °C, sealed tube | 85 |
| Desilylation and Lactone Formation | Diels-Alder adduct | Tetracyclic lactone | TBAF, THF; then radical cyclization | - |
| Final Steps to (-)-Maoecrystal B | Tetracyclic lactone | (-)-Maoecrystal B | Multiple steps including RCM and oxidation | - |
Experimental Protocols
The following are detailed experimental protocols for key steps in the total syntheses of this compound, adapted from the supporting information of the original publications.
Protocol 1: Danishefsky's Intramolecular Diels-Alder Reaction[2]
This protocol describes the formation of the bicyclo[2.2.2]octane core structure via a thermally induced intramolecular Diels-Alder reaction.
Experimental Workflow:
Procedure:
-
A solution of the phenylsulfonyl-substituted IMDA precursor (1.0 eq) in anhydrous toluene (0.01 M) is prepared in a sealed tube.
-
The sealed tube is heated in an oil bath at 166 °C for 1 hour.
-
The reaction mixture is then allowed to cool to room temperature.
-
To the resulting solution of the Diels-Alder adduct is added a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.0 M in THF, 1.2 eq).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with ethyl acetate (B1210297) (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane product.
Protocol 2: Zakarian's Enantioselective Intramolecular Diels-Alder Reaction[6]
This protocol outlines the key intramolecular Diels-Alder cycloaddition in the enantioselective synthesis of (-)-Maoecrystal B.
Experimental Workflow:
Procedure:
-
The silicon-tethered IMDA precursor (1.0 eq) is dissolved in anhydrous toluene (0.005 M) in a sealed tube.
-
The solution is degassed by bubbling with argon for 15 minutes.
-
The tube is securely sealed and heated in an oil bath at 180 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to yield the pure Diels-Alder adduct.
Conclusion
The total synthesis of this compound has been a fertile ground for the development and application of novel synthetic strategies. The Diels-Alder reaction, in both its intramolecular and intermolecular variants, has proven to be a powerful tool for the construction of the core bicyclo[2.2.2]octane skeleton of this complex natural product. The detailed protocols and data presented herein, drawn from the successful syntheses by leading research groups, provide a valuable resource for researchers in organic synthesis and drug discovery. These examples highlight the nuances of precursor design, reaction conditions, and stereochemical control that are critical for the successful application of the Diels-Alder reaction in complex molecule synthesis. Further investigation and refinement of these strategies will undoubtedly lead to more efficient and elegant syntheses of this compound and other structurally related natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of (-)-Maoecrystal V: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (-)-Maoecrystal V, a structurally complex diterpenoid that has garnered significant interest in the synthetic chemistry community. The following sections summarize the key synthetic strategies developed by the research groups of Baran, Zakarian, and Thomson, offering insights into their novel methodologies and providing detailed experimental procedures for key transformations.
Introduction
(-)-Maoecrystal V is a pentacyclic diterpenoid isolated from Isodon eriocalyx. Its intricate architecture, characterized by a congested cage-like structure and multiple stereocenters, has made it a challenging target for total synthesis. The endeavors to synthesize this natural product have led to the development of innovative and elegant synthetic strategies. This document outlines three prominent and successful enantioselective approaches, providing a valuable resource for researchers in organic synthesis and drug development.
Baran's Biomimetic Approach (2016)
Professor Phil S. Baran's group at The Scripps Research Institute developed a concise and highly efficient 11-step enantioselective synthesis of (-)-Maoecrystal V.[1][2] A key feature of this strategy is a biomimetic pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core, diverging from the more common Diels-Alder strategies.[3] The synthesis is notable for its convergent fragment coupling and a remarkable late-stage cascade reaction to install the final functionalities.[2][4]
Summary of Key Transformations and Quantitative Data
| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 1 | Enantioselective Conjugate Addition | Allyl silane (B1218182), Cyclohexenone, CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF, -78 °C, 4.5 h | 80 | 99% ee |
| 2 | α-Hydroxylation and Acylation | Davis oxaziridine; Ac₂O, LiTMP, THF, DMPU, -78 to 0 °C, 3.5 h | 64 | - |
| 3 | Hosomi-Sakurai Reaction | EtAlCl₂, PhMe, 0 °C | 77 | - |
| 4 | Methylation and Hydrolysis | Me₂SO₄, NaH, n-Bu₄N⁺I⁻, DMF, 0 °C to RT, 7 h; then LiOH, H₂O | - | - |
| 5 | Parikh-Doering Oxidation | Pyr·SO₃, Et₃N, DMSO, CH₂Cl₂- 0 °C to RT, 16.5 h | 81 (over 2 steps) | - |
| 6 | Grignard Addition / Pinacol (B44631) Rearrangement | i-PrMgCl, THF, -78 °C; then TsOH·H₂O, PhMe, 85 °C, 17 h | 45 | - |
| 7 | Aldol Addition | (CH₂O)ₙ, TMS₂NNa, LaCl₃·2LiCl, THF, DMPU, -45 °C, 3 h | 56 | - |
| 8 | Ketal Formation and Reduction | HC(OMe)₃, CF₃CO₂H, MeOH, 60 °C, 3 h; then LiBH₄, Zn(OTf)₂, CH₂Cl₂, THF, RT, 50 h | 62 (over 2 steps) | - |
| 9 | Ring Formation | HC(OMe)₃, MsOH, MeOH, RT to 55 °C, 40 h | - | - |
| 10 | Cyanide Addition and Saponification | TMSCN, ZnI₂, THF, RT to 65 °C, 5 h; then LiOH, H₂O; HCl | 82 (over 2 steps) | - |
| 11 | Cascade Reaction | DMDO, Acetone (B3395972), RT, 24 h; then MgI₂, InI₃; Dess-Martin Periodinane; Oxone, n-Bu₄N⁺HSO₄⁻, MeCN, Buffer (pH = 7.4), 0 °C to RT, 29 h | 76 (over 2 steps) | - |
Experimental Protocols: Key Steps
Step 1: Enantioselective Conjugate Addition [2][5] To a solution of cyclohexenone in a mixture of toluene (B28343) (PhMe) and 2-methyltetrahydrofuran (B130290) (MeTHF) at -78 °C is added a pre-formed complex of CuI·0.75DMS and a TADDOL-derived phosphine-phosphite ligand (L1). The allyl silane Grignard reagent is then added dropwise. The reaction is stirred at -78 °C for 4.5 hours. After quenching and purification, the desired product is obtained in 80% yield and 99% enantiomeric excess.[5]
Step 6: Grignard Addition / Pinacol Rearrangement [3][6] The ketone precursor is dissolved in toluene and THF and cooled to -78 °C. Isopropylmagnesium chloride is added, and the reaction is stirred for a specified time. The reaction is then quenched with aqueous p-toluenesulfonic acid and heated to 85 °C for 17 hours to induce the pinacol rearrangement and olefin isomerization, affording the key bicyclo[2.2.2]octane intermediate in 45% yield.[6]
Step 11: Final Cascade Reaction [3][6] The advanced lactone intermediate is first treated with dimethyldioxirane (B1199080) (DMDO) in acetone at room temperature for 24 hours to form a diepoxide. This is followed by the addition of indium(III) iodide and magnesium iodide, which triggers a cascade involving epoxide opening, a 1,2-hydride shift, and formation of an iodohydrin. Subsequent treatment with Dess-Martin periodinane and then Oxone in a buffered acetonitrile (B52724) solution at 0 °C to room temperature for 29 hours completes the synthesis, yielding (-)-Maoecrystal V in 76% yield for the final two steps.[3][6]
Baran Synthesis Workflow
Caption: Baran's biomimetic synthesis of (-)-Maoecrystal V.
Zakarian's C-H Functionalization Approach (2014)
The laboratory of Professor Armen Zakarian at the University of California, Santa Barbara, accomplished an enantioselective synthesis of (-)-Maoecrystal V featuring a key rhodium-catalyzed C-H functionalization to construct a dihydrobenzofuran intermediate.[7][8] This approach relies on an intramolecular Diels-Alder reaction to form the bicyclo[2.2.2]octane core.[3]
Summary of Key Transformations and Quantitative Data
| Step | Transformation | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| Key Enantiodetermining Step | Chiral Auxiliary-Directed C-H Functionalization | Rh₂(S-PTTL)₄ (catalyst), CH₂Cl₂, reflux | 53 (combined) | 10:1 dr, 60% ee (major isomer) |
| Chiral Auxiliary Cleavage | - | Not specified in abstracts | - | 84% ee (after isomerization) |
| Key Ring-Forming Step | Intramolecular Diels-Alder Reaction | Heat | - | - |
Experimental Protocols: Key Steps
Enantioselective C-H Insertion [9] A solution of the diazo ester precursor in dichloromethane (B109758) is treated with a catalytic amount of the chiral rhodium catalyst, Rh₂(S-PTTL)₄. The reaction mixture is heated to reflux. The C-H insertion proceeds to form the dihydrobenzofuran product as a mixture of diastereomers. The reaction yields a combined 53% of the diastereomers with a ratio of 10:1, where the major isomer is formed in 60% enantiomeric excess.
Chiral Auxiliary Cleavage and Isomerization [3] Following the C-H functionalization, the chiral auxiliary is cleaved. During this process, concomitant isomerization of the ester occurs, leading to an enhancement of the enantiomeric excess to 84%.[3]
Zakarian Synthesis Workflow
Caption: Zakarian's C-H functionalization approach.
Thomson's Strategy (2014)
Professor Regan J. Thomson's group at Northwestern University reported an enantioselective total synthesis of (-)-Maoecrystal V that utilizes an intramolecular Heck reaction, an oxidative cycloetherification, and an intermolecular Diels-Alder reaction as key steps to assemble the complex carbocyclic core.[10]
Summary of Key Transformations
| Step | Transformation |
| Key Step 1 | Intramolecular Heck Reaction |
| Key Step 2 | Oxidative Cycloetherification |
| Key Step 3 | Intermolecular Diels-Alder Reaction |
| Late Stage | Amine and C-H Oxidation |
Detailed quantitative data for yields and enantioselectivity for each step are not available in the provided search results.
Methodological Highlights
Intramolecular Heck Reaction: This reaction is employed early in the synthesis to forge a key carbocyclic ring of the core structure.
Oxidative Cycloetherification: This step is crucial for the formation of the tetrahydrofuran (B95107) ring system present in the natural product.
Intermolecular Diels-Alder Reaction: In contrast to intramolecular variants used in other syntheses, Thomson's approach utilizes an intermolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane system.
Late-Stage Functionalization: The synthesis is completed by the installation of the final functional groups via late-stage amine and C-H oxidation reactions.[10]
Thomson Synthesis Logical Flow
References
- 1. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 11-Step Total Synthesis of (−)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. synarchive.com [synarchive.com]
- 7. Enantioselective synthesis of (-)-maoecrystal V by enantiodetermining C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Enantioselective total synthesis of (-)-maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
The Baran Synthesis of (–)-Maoecrystal V: A Biomimetic Approach
Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development
The total synthesis of (–)-maoecrystal V, a complex diterpenoid natural product, by the laboratory of Phil S. Baran represents a landmark achievement in modern organic synthesis. This route is distinguished by its biomimetic approach, strategic bond constructions, and overall efficiency. These application notes provide a detailed overview of this remarkable synthesis, including comprehensive experimental protocols for key transformations, quantitative data summaries, and visualizations of the synthetic strategy. This information is intended to serve as a valuable resource for researchers in synthetic chemistry, process development, and drug discovery.
Introduction
Maoecrystal V is a structurally intricate natural product that initially garnered significant attention for its reported potent and selective cytotoxicity against HeLa cancer cells. While subsequent studies with synthetic material called the initial biological activity into question, the molecule's complex architecture, featuring a dense array of stereocenters and a unique pentacyclic core, has made it a formidable and attractive target for total synthesis.
The Baran group's approach, published in the Journal of the American Chemical Society in 2016, diverges from other syntheses that often relied on Diels-Alder reactions to construct the core bicyclo[2.2.2]octane system.[1] Instead, their strategy is inspired by a proposed biosynthetic pathway involving a key pinacol-type rearrangement to forge the challenging quaternary center of the bicyclic core.[1] This 11-step enantioselective synthesis is notable for its convergency and the use of several innovative chemical transformations.[1][2]
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for each step in the Baran synthesis of (–)-maoecrystal V.
Table 1: Synthesis of Bicyclic Ketone 5
| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Enantioselective Conjugate Addition | Cyclohexenone | TMSCH₂C(MgBr)CH₂, CuI·0.75DMS, Ligand L1 | PhMe/MeTHF | -78 | 4.5 | 80 |
| 2 | α-Acetoxylation | Ketone 7 | LiTMP, Davis oxaziridine, Ac₂O | THF, DMPU | -78 to 0 | 3.5 | 64 |
| 3 | Sakurai Cyclization | α-Acetoxyketone 8 | EtAlCl₂ | PhMe | 0 | - | 77 |
| 4 & 5 | Methylation, Hydrolysis & Oxidation | Bicyclic compound 9 | Me₂SO₄, NaH, Bu₄NI; LiOH; Py·SO₃, Et₃N, DMSO | DMF; DCM | 23; 0 to 23 | 7; 16.5 | 81 (2 steps) |
Table 2: Assembly of the Core and Final Steps
| Step | Reaction | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |
| 6 | Grignard Addition / Pinacol Rearrangement | Ketone 5 and Iodide 6 | i-PrMgCl·LiCl; aq. TsOH | PhMe, THF | -78 to 85 | 17 | 45 |
| 7 | Lanthanide-Mediated Aldol Addition | Bicyclic Ketone 3 | TMS₂NNa, LaCl₃·2LiCl, (CH₂O)n | THF, DMPU | -45 | 3 | 56 |
| 8 | Selective Ketone Reduction | Diketone 11 | HC(OMe)₃, TFA; LiBH₄, Zn(OTf)₂ | CH₂Cl₂, THF | 60; RT | 3; 50 | 62 (2 steps) |
| 9 | Acylation and Ketal Formation | Diol 13 | 2,4-dinitrobenzoyl chloride, DMAP; HC(OMe)₃, MsOH | CH₂Cl₂, THF; MeOH | 0 to RT; RT to 55 | 14; 40 | 86 |
| 10 | Cyanation and Lactonization | Ketal | TMSCN, ZnI₂; LiOH; HCl | THF | RT to 65 | 5 | 82 (2 steps) |
| 11 | Cascade Reaction | Lactone 16 | DMDO; MgI₂, InI₃; Dess-Martin Periodinane; Oxone | MeCN, Buffer | 0 to RT | 29 | 76 (2 steps) |
Experimental Protocols
Detailed experimental procedures for the key transformations in the synthesis of (–)-maoecrystal V are provided below. These protocols are adapted from the supporting information of the original publication.
Step 1: Enantioselective Conjugate Addition
To a solution of CuI·0.75DMS (0.60 mol %) and ligand L1 (0.80 mol %) in a mixture of toluene (B28343) (PhMe) and 2-methyltetrahydrofuran (B130290) (MeTHF) at -78 °C is added a solution of the Grignard reagent, TMSCH₂C(MgBr)CH₂ (2.5 equiv). A solution of cyclohexenone in the same solvent mixture is then added dropwise. The reaction is stirred at -78 °C for 4.5 hours. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford ketone 7 .[1][2]
Step 6: Grignard Addition / Pinacol Rearrangement
A solution of iodide 6 (1.5 equiv) in toluene is cooled to -78 °C. i-PrMgCl·LiCl (1.5 equiv) is added dropwise, and the mixture is stirred for 1 hour. A solution of ketone 5 in toluene is then added, and the reaction is allowed to warm to 0 °C. After stirring for an additional hour, aqueous p-toluenesulfonic acid (TsOH) is added, and the mixture is heated to 85 °C for 17 hours. The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the bicyclo[2.2.2]octene 3 .[1]
Step 7: Lanthanide-Mediated Aldol Addition
To a solution of sodium bis(trimethylsilyl)amide (TMS₂NNa) in a mixture of tetrahydrofuran (B95107) (THF) and 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) at -45 °C is added a solution of bicyclic ketone 3 . After stirring for 30 minutes, a solution of LaCl₃·2LiCl is added, followed by the addition of paraformaldehyde ((CH₂O)n). The reaction is stirred at -45 °C for 3 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to give diketone 11 .[1]
Step 11: Final Cascade Reaction
To a solution of lactone 16 in acetone (B3395972) at room temperature is added a solution of dimethyldioxirane (B1199080) (DMDO). The reaction is stirred for 24 hours. The solvent is then removed under reduced pressure. The resulting crude diepoxide is dissolved in acetonitrile (B52724) and a pH 7.4 buffer. The solution is cooled to 0 °C, and magnesium iodide (MgI₂) and indium(III) iodide (InI₃) are added. The reaction is stirred for 1 hour at 0 °C and then for 28 hours at room temperature. Dess-Martin periodinane is then added, and the mixture is stirred for an additional hour. A solution of Oxone and sodium bicarbonate in water is then added, and the mixture is stirred vigorously for 1 hour. The reaction is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford (–)-maoecrystal V.[1][3]
Visualizations
The following diagrams illustrate the key aspects of the Baran synthesis of (–)-maoecrystal V.
Caption: Overall synthetic strategy for (–)-maoecrystal V.
References
Application of Pinacol Rearrangement in the Total Synthesis of Maoecrystal B
For Researchers, Scientists, and Drug Development Professionals
This document details the strategic application of a pinacol (B44631) rearrangement in the total synthesis of Maoecrystal B, a complex diterpenoid natural product. The information presented is collated from the seminal work of Baran and coworkers, who successfully employed this rearrangement to construct the core bicyclo[2.2.2]octane skeleton of the molecule. This approach is notable as it mimics a key step in the proposed biosynthesis of this compound.
Introduction
This compound is a structurally intricate natural product that has garnered significant attention from the synthetic chemistry community due to its unique polycyclic architecture and potential biological activity. A key challenge in the total synthesis of this compound lies in the construction of its sterically congested bicyclo[2.2.2]octane core. The Baran group devised an elegant solution that utilizes a pinacol-type rearrangement of a 1,2-diol intermediate, which is generated in situ from the addition of a Grignard reagent to a ketone precursor. This strategic maneuver allows for the efficient assembly of the complex carbocyclic framework.
Key Transformation and Mechanism
The pivotal pinacol rearrangement is initiated by the 1,2-addition of a Grignard reagent, derived from 2-iodofuran (B1589784), to a bicyclo[3.2.1]octanone derivative. The resulting tertiary alcohol intermediate is then subjected to acidic conditions, which promotes a skeletal reorganization to furnish the desired bicyclo[2.2.2]octene core.
The generally accepted mechanism for the pinacol rearrangement involves the following steps:
-
Protonation of a hydroxyl group: The reaction is initiated by the protonation of one of the hydroxyl groups of the 1,2-diol by an acid catalyst, forming a good leaving group (water).
-
Formation of a carbocation: Loss of a water molecule generates a carbocation. The stability of this carbocation can influence the migratory aptitude of the adjacent groups.
-
1,2-Alkyl shift: A neighboring alkyl or aryl group migrates to the carbocationic center. This is the key rearrangement step and results in the formation of a more stable carbocation, often a resonance-stabilized oxonium ion.
-
Deprotonation: Deprotonation of the resulting intermediate yields the final ketone or aldehyde product.
In the context of the this compound synthesis, the rearrangement is highly stereospecific and efficiently establishes the critical quaternary stereocenters of the bicyclic system.
Quantitative Data Summary
The following table summarizes the key quantitative data for the pinacol rearrangement step in the Baran synthesis of this compound.[1][2][3]
| Reactant 1 (Ketone) | Reactant 2 (Grignard Precursor) | Reagents & Conditions | Product | Yield |
| Bicyclo[3.2.1]octanone derivative | 2-Iodofuran | 1. i-PrMgCl·LiCl, Toluene (B28343), THF, -78 °C | Bicyclo[2.2.2]octene derivative | 45% |
| 2. aq. p-TsOH, 85 °C |
Experimental Protocol
The following is a detailed experimental protocol for the pinacol rearrangement step, adapted from the supporting information of the Baran group's publication.[1][4]
Materials:
-
Bicyclo[3.2.1]octanone precursor
-
2-Iodofuran
-
Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) in Tetrahydrofuran (THF)
-
Toluene (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Grignard Reagent Formation and 1,2-Addition:
-
A solution of 2-iodofuran (1.2 equivalents) in anhydrous toluene is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, i-PrMgCl·LiCl (1.1 equivalents) is added dropwise. The resulting mixture is stirred at -78 °C for 30 minutes to facilitate the formation of the furan-2-yl Grignard reagent.
-
A solution of the bicyclo[3.2.1]octanone precursor (1.0 equivalent) in anhydrous THF is then added dropwise to the freshly prepared Grignard reagent at -78 °C.
-
The reaction mixture is stirred at this temperature for 1 hour, during which the 1,2-addition takes place to form the tertiary alcohol intermediate.
-
-
Pinacol Rearrangement:
-
The reaction is quenched by the addition of a saturated aqueous solution of p-toluenesulfonic acid (excess).
-
The cooling bath is removed, and the reaction mixture is warmed to room temperature and then heated to 85 °C.
-
The mixture is stirred vigorously at 85 °C for 16 hours to effect the pinacol rearrangement.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bicyclo[2.2.2]octene product.
-
Diagrams
Logical Relationship of the Pinacol Rearrangement in this compound Synthesis
Caption: Synthetic workflow of the pinacol rearrangement.
Experimental Workflow for the Pinacol Rearrangement
Caption: Step-by-step experimental workflow.
References
Protecting Group Strategies in the Total Synthesis of Maoecrystal B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate molecular architecture of Maoecrystal B, a member of the complex family of ent-kaurane diterpenoids, presents a formidable challenge in total synthesis. The dense arrangement of functional groups and stereocenters necessitates a sophisticated and meticulously planned protecting group strategy to achieve a successful synthesis. This document provides detailed application notes and protocols on the various protecting group strategies that have been employed in the total synthesis of Maoecrystal V, a closely related and extensively studied analog of this compound. The strategies outlined below are directly applicable to the synthesis of this compound and offer valuable insights for the synthesis of other complex natural products.
Protecting Group Strategies Overview
The successful total syntheses of Maoecrystal V have utilized several key protecting group strategies to mask reactive functional groups, primarily hydroxyl and ketone moieties, at various stages of the synthetic sequence. The choice of protecting group is critical and is dictated by its stability to a range of reaction conditions and the ability to be selectively removed without affecting other sensitive functionalities. The key protecting groups employed include methoxymethyl (MOM) ethers, in situ formed ketals, p-methoxybenzyl (PMB) ethers, and dinitrobenzoyl (DNB) esters.
I. Methoxymethyl (MOM) Ether for Secondary Alcohol Protection
In the synthesis reported by Danishefsky and coworkers, a methoxymethyl (MOM) ether was utilized to protect a secondary alcohol. This strategy was crucial for preventing undesired reactions of the hydroxyl group during subsequent transformations.[1]
Data Presentation
| Protecting Group | Functional Group Protected | Protection Reagents | Deprotection Conditions | Yield (Protection) | Yield (Deprotection) | Reference |
| MOM Ether | Secondary Alcohol | MOMCl, i-Pr2NEt, CH2Cl2 | Acidic hydrolysis (not detailed) | Not explicitly stated | Not explicitly stated | Danishefsky, et al. |
Experimental Protocols
Protection of Secondary Alcohol as a MOM Ether:
To a solution of the secondary alcohol in anhydrous dichloromethane (B109758) (CH2Cl2) at 0 °C is added diisopropylethylamine (i-Pr2NEt) followed by chloromethyl methyl ether (MOMCl). The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched with saturated aqueous sodium bicarbonate solution and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the MOM-protected alcohol.
Deprotection of MOM Ether:
While not explicitly detailed in the context of the final steps of the Maoecrystal V synthesis, MOM ethers are typically cleaved under acidic conditions. Common reagents for MOM deprotection include hydrochloric acid (HCl) in a protic solvent like methanol (B129727) or a mixture of tetrahydrofuran (B95107) and water, or Lewis acids such as boron trifluoride etherate (BF3·OEt2) in dichloromethane.
Logical Workflow for MOM Protection and Deprotection
Caption: Workflow for MOM protection of a secondary alcohol.
II. In Situ Ketal Formation for Ketone Protection
A key strategy in the Baran synthesis of Maoecrystal V was the use of an internal protection strategy involving the selective in situ formation of a ketal from a ketone using trimethyl orthoformate. This transient protection allowed for the selective reduction of another, more sterically hindered ketone.[2]
Data Presentation
| Protecting Group | Functional Group Protected | Protection Reagents | Deprotection Conditions | Yield (Overall Transformation) | Reference |
| Ketal (in situ) | Ketone | Trimethyl orthoformate, Trifluoroacetic acid, Methanol | Aqueous workup | 62% (for the two-step sequence) | Baran, et al. |
Experimental Protocols
In Situ Ketal Protection and Selective Ketone Reduction:
To a solution of the diketone in methanol (MeOH) is added trimethyl orthoformate and a catalytic amount of trifluoroacetic acid. The mixture is stirred at a specified temperature (e.g., 60 °C) to facilitate the selective formation of the ketal at the less hindered ketone. Without isolation of the ketal intermediate, the reaction mixture is then subjected to reduction conditions. For example, the mixture can be cooled and treated with lithium borohydride (B1222165) (LiBH4) and zinc triflate (Zn(OTf)2) in a mixture of dichloromethane and tetrahydrofuran. The reaction is stirred at room temperature until the reduction of the targeted ketone is complete. The reaction is then carefully quenched with an acidic aqueous solution (e.g., aqueous HCl) to hydrolyze the ketal and the reaction mixture is worked up by extraction with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product, a selectively reduced diketone, is then purified by chromatography.
Signaling Pathway of the In Situ Protection Strategy
Caption: Pathway of the in situ ketal protection strategy.
III. p-Methoxybenzyl (PMB) Ether for Alcohol Protection
The Zakarian synthesis of Maoecrystal V employed a p-methoxybenzyl (PMB) ether to protect a primary alcohol. PMB ethers are valuable protecting groups due to their stability under a variety of conditions and their selective removal in the presence of other protecting groups like benzyl (B1604629) ethers.[2]
Data Presentation
| Protecting Group | Functional Group Protected | Protection Reagents | Deprotection Conditions | Yield (Deprotection) | Reference |
| PMB Ether | Primary Alcohol | Not detailed | DDQ, CH2Cl2 | 55% (over three steps including deprotection) | Zakarian, et al. |
Experimental Protocols
Protection of Primary Alcohol as a PMB Ether:
While the specific protection protocol was not detailed in the reviewed literature for this synthesis, a general procedure involves treating the alcohol with a PMB halide (e.g., PMB-Cl) or trichloroacetimidate (B1259523) in the presence of a base (e.g., NaH) or an acid catalyst, respectively.
Deprotection of PMB Ether:
To a solution of the PMB-protected alcohol in an anhydrous solvent such as dichloromethane (CH2Cl2) is added 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield the free alcohol.
Experimental Workflow for PMB Ether Strategy
Caption: Workflow for PMB protection and deprotection.
IV. Dinitrobenzoyl (DNB) Ester for Hydroxyl Protection
In the Baran synthesis, a dinitrobenzoyl (DNB) group was used to protect a hydroxyl group. This particular protecting group was found to be crucial for the success of a subsequent key transformation, highlighting the often subtle yet critical role of protecting groups in complex syntheses.[3]
Data Presentation
| Protecting Group | Functional Group Protected | Protection Reagents | Deprotection Conditions | Yield (Protection) | Reference |
| DNB Ester | Hydroxyl Group | 2,4-dinitrobenzoyl chloride, DMAP, Et3N, H2O, TsOH | Not detailed for final removal | 86% | Baran, et al. |
Experimental Protocols
Protection of Hydroxyl Group as a DNB Ester:
To a solution of the alcohol in a suitable solvent mixture (e.g., CH2Cl2/THF) is added triethylamine (B128534) (Et3N), 4-(dimethylamino)pyridine (DMAP), and 2,4-dinitrobenzoyl chloride. The reaction is stirred at room temperature until completion. The reaction is then worked up by adding water and extracting with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford the DNB-protected compound.
Deprotection of DNB Ester:
DNB esters are typically cleaved under basic conditions, for example, by treatment with sodium methoxide (B1231860) in methanol or aqueous base. The specific conditions for the final deprotection in the context of the Maoecrystal V synthesis were not detailed.
Logical Relationship in DNB Protection
Caption: Critical role of the DNB protecting group.
Conclusion
The total synthesis of this compound and its congeners is a testament to the power of strategic protecting group manipulation. The examples provided highlight the importance of selecting the appropriate protecting group based on the specific synthetic context, including the reactivity of the functional group to be protected and the conditions of subsequent reaction steps. The detailed protocols and workflows presented herein serve as a valuable resource for chemists engaged in the synthesis of complex natural products, aiding in the rational design and execution of their synthetic strategies.
References
Application Notes and Protocols for the Purification of Maoecrystal B Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of synthetic intermediates of Maoecrystal B, a complex ent-kaurane diterpenoid. Given the structural complexity and the multi-step nature of its total synthesis, robust purification strategies are critical for obtaining high-purity materials for subsequent synthetic transformations and biological evaluation. These guidelines are compiled from established laboratory techniques and insights from the total syntheses of related natural products, such as Maoecrystal V.
Introduction to Purification Strategies
The synthesis of this compound involves a variety of organic reactions that typically yield complex crude mixtures containing the desired intermediate, unreacted starting materials, reagents, and byproducts. The intermediates themselves are often polycyclic, possess multiple stereocenters, and can be sensitive to certain conditions. Therefore, the choice and execution of purification techniques are paramount to the overall success of the synthesis. The most commonly employed and effective purification methods for this compound intermediates are silica (B1680970) gel column chromatography and recrystallization. For challenging separations, particularly of stereoisomers or highly polar compounds, High-Performance Liquid Chromatography (HPLC) may be utilized.
General Workflow for Intermediate Purification
The purification of a synthetic intermediate in the this compound synthesis pathway generally follows a systematic workflow. This process begins with the initial work-up of the reaction mixture and proceeds through one or more purification steps until the desired level of purity is achieved.
Data Presentation: Purification of a Representative Intermediate
The following table summarizes typical purification results for a hypothetical intermediate in the synthesis of this compound, illustrating the effectiveness of different purification techniques.
| Intermediate Stage | Crude Purity (by ¹H NMR) | Purification Method | Key Parameters | Yield (%) | Final Purity (by LC-MS) |
| Post-Diels-Alder Cycloaddition | ~70% | Silica Gel Column Chromatography | Stationary Phase: Silica gel (230-400 mesh)Mobile Phase: Gradient elution, 10% to 50% Ethyl Acetate in Hexanes | 85 | >95% |
| Post-Oxidation | ~85% | Recrystallization | Solvent System: Ethyl Acetate/Hexanes | 92 | >98% |
| Chiral Resolution | 50:50 mixture of diastereomers | Preparative Chiral HPLC | Stationary Phase: Chiral stationary phase (e.g., Chiralpak IA)Mobile Phase: Isocratic, 20% Isopropanol in Hexanes | 40 (for each diastereomer) | >99% (for each diastereomer) |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This is the most versatile and widely used technique for the purification of this compound intermediates. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Eluent (e.g., Hexanes/Ethyl Acetate mixture)
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
Drain the excess solvent until the level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve the crude intermediate in a minimal amount of a relatively non-polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure desired intermediate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
Recrystallization is an effective method for purifying solid intermediates that are crystalline. The principle relies on the differential solubility of the desired compound and impurities in a given solvent system at varying temperatures.
Materials:
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Crystallization solvent(s)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection:
-
Choose a solvent in which the intermediate is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
If a single solvent is not suitable, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be used.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent to dissolve the solid completely. Add the solvent in small portions until dissolution is complete.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution briefly heated.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Decision-Making for Purification Technique Selection
The choice of purification technique depends on the physical state of the intermediate, the nature of the impurities, and the required level of purity.
By following these protocols and considering the provided decision-making framework, researchers can effectively purify the synthetic intermediates of this compound, ensuring the progression of the total synthesis with high-quality materials.
Synthesis of Maoecrystal B Analogues and Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maoecrystal B belongs to a family of structurally complex diterpenoids that have garnered significant interest from the scientific community due to their unique molecular architecture and potential biological activities. While the total synthesis of Maoecrystal V and Z has been accomplished by several research groups, a total synthesis of this compound has not yet been reported in the scientific literature.
This document provides a comprehensive guide for the synthesis of this compound analogues and derivatives by leveraging the established synthetic strategies for closely related Maoecrystal V. The protocols and data presented herein are compiled from seminal works in the field and are intended to serve as a foundational resource for researchers aiming to explore the chemical space and therapeutic potential of this intriguing class of natural products.
Proposed General Synthetic Strategy for this compound Analogues
The core structural feature of Maoecrystals, including the putative structure of this compound, is a complex polycyclic system. The synthetic approaches towards Maoecrystal V have predominantly relied on a key intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core. A similar strategy can be envisioned for the synthesis of this compound analogues, starting from appropriately substituted precursors.
A plausible retrosynthetic analysis suggests that a key intermediate for the synthesis of the Maoecrystal core would be a functionalized cyclohexadiene precursor, which upon heating, would undergo an IMDA reaction to furnish the characteristic bridged ring system. The substituents on the starting materials can be varied to generate a library of this compound analogues.
Below is a generalized workflow for the synthesis of a generic Maoecrystal analogue core.
Caption: Proposed workflow for the synthesis of this compound analogues.
Data Presentation: Synthesis of Key Intermediates and Maoecrystal Analogues
The following tables summarize quantitative data from key steps in the synthesis of Maoecrystal V and its isomer, Maoecrystal ZG, which can serve as benchmarks for the synthesis of this compound analogues.
Table 1: Key Reaction Yields in the Synthesis of Maoecrystal V Core Structures
| Step | Reactant(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| Enantioselective Conjugate Addition | Cyclohexenone, Allyl Silane | CuI·0.75DMS, TADDOL-derived ligand, PhMe/MeTHF, -78 °C | Chiral Allylated Cyclohexanone | 80 | [1][2] |
| Intramolecular Diels-Alder (IMDA) | Substituted Cyclohexadiene Precursor | Toluene (B28343), sealed tube, 180 °C | Bicyclo[2.2.2]octane Core | 48 | [3] |
| Pinacol Rearrangement | Diol Precursor | aq. TsOH, 85 °C | Rearranged Bicyclic Ketone | 45 | [4] |
| Oxidative Cycloetherification | Phenolic Precursor | PhI(OAc)2, MeOH | Dihydrobenzofuran Intermediate | - | [1] |
| Heck Reaction | Unsaturated Ester and Aryl Halide | Pd(OAc)2, P(o-tol)3, Et3N | Cyclized Product | - | [1] |
Table 2: Biological Activity of Maoecrystal V and its Isomer Maoecrystal ZG
| Compound | Cell Line | IC50 (µg/mL) | Notes | Reference |
| Maoecrystal V | HeLa | 0.02 | Initial report; later studies found no significant cytotoxicity.[1][5] | [1] |
| Maoecrystal V | Various | >10 | Re-evaluation of biological activity showed no cytotoxicity.[1] | [1] |
| Maoecrystal ZG | K562 (leukemia) | 2.9 | Non-natural isomer of Maoecrystal V.[6] | [6] |
| Maoecrystal ZG | MCF7 (breast) | 1.6 | [6] | |
| Maoecrystal ZG | A2780 (ovarian) | 1.5 | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of Maoecrystal V, which are adaptable for the synthesis of this compound analogues.
Protocol 1: Enantioselective Conjugate Addition of an Allyl Silane
This protocol describes the formation of a key chiral intermediate as reported in the 11-step total synthesis of (-)-Maoecrystal V.[1][2]
Materials:
-
Cyclohexenone
-
Allyl(trimethyl)silane
-
Copper(I) iodide-dimethyl sulfide (B99878) complex (CuI·0.75DMS)
-
TADDOL-derived phosphine-phosphite ligand (L1)
-
Allylmagnesium bromide solution
-
Toluene (PhMe)
-
Methyltetrahydrofuran (MeTHF)
-
Anhydrous diethyl ether
Procedure:
-
A flame-dried flask under an argon atmosphere is charged with CuI·0.75DMS (0.60 mol %) and the TADDOL-derived ligand L1 (0.80 mol %).
-
Anhydrous toluene and methyltetrahydrofuran are added to dissolve the catalyst and ligand.
-
The solution is cooled to -78 °C.
-
A solution of allylmagnesium bromide (2.5 equiv) in diethyl ether is added dropwise.
-
A solution of cyclohexenone (1.0 equiv) and allyl(trimethyl)silane in toluene is added dropwise over 1 hour.
-
The reaction is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the desired chiral allylated cyclohexanone.
Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction
This protocol describes the construction of the bicyclo[2.2.2]octane core, a key step in many total syntheses of Maoecrystal V.[3][7]
Materials:
-
IMDA precursor (a substituted cyclohexadiene)
-
Toluene
-
Sealed tube
Procedure:
-
A solution of the IMDA precursor in anhydrous toluene is prepared in a pressure-rated sealed tube.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The sealed tube is heated to 180 °C in an oil bath for 12 hours.
-
The reaction is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the bicyclo[2.2.2]octane core.
Caption: Experimental workflow for enantioselective conjugate addition.
Caption: Experimental workflow for the intramolecular Diels-Alder reaction.
Signaling Pathways and Biological Activity
The initially reported potent cytotoxic activity of Maoecrystal V against HeLa cells spurred significant interest in its mechanism of action.[1] However, subsequent studies with synthetically derived Maoecrystal V did not reproduce this activity, suggesting that the original biological data may have been inaccurate or that the active compound was a minor contaminant in the natural product isolate.[1]
The non-natural isomer, Maoecrystal ZG, has demonstrated moderate cytotoxic activity against several cancer cell lines.[6] The specific signaling pathways affected by Maoecrystal ZG have not been elucidated and represent an area for future research. A general workflow for investigating the mechanism of action of a novel Maoecrystal analogue is proposed below.
Caption: Workflow for investigating the biological activity of Maoecrystal analogues.
Conclusion
While the synthesis of this compound remains an unmet challenge, the extensive body of work on the total synthesis of Maoecrystal V provides a robust roadmap for the design and synthesis of novel this compound analogues. The protocols and data presented in these notes offer a starting point for researchers to explore this fascinating family of natural products, with the ultimate goal of developing new therapeutic agents. Future work should focus on the total synthesis of this compound to confirm its structure and unlock the full potential of this natural product family.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An unusual intramolecular Diels–Alder approach toward maoecrystal V [agris.fao.org]
- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Protocols for the Scalable Synthesis of Maoecrystal V
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the scalable total synthesis of Maoecrystal V, a complex diterpenoid natural product. The presented methodology is based on the expedient and potentially scalable 11-step enantioselective route developed by the Baran group.[1][2] This synthesis is notable for its efficiency and strategic use of a biomimetic pinacol-type rearrangement to construct the core structure of the molecule.
Initially isolated from Isodon eriocalyx, Maoecrystal V was reported to exhibit potent and selective cytotoxicity against HeLa cells.[3][4] However, subsequent biological evaluation of the synthetically derived material from the Baran synthesis did not show significant anticancer activity, calling the initial bioactivity reports into question.[5][6] Despite this, the intricate pentacyclic architecture of Maoecrystal V, featuring a congested array of stereocenters, makes it a significant challenge and a benchmark target in chemical synthesis.[3][4][5]
The following protocols are intended to provide a comprehensive guide for the reproduction and potential scale-up of the synthesis of (-)-Maoecrystal V.
Quantitative Data Summary
The following tables summarize the key quantitative data for the 11-step synthesis of (-)-Maoecrystal V.
Table 1: Reagents and Yields for the Synthesis of (-)-Maoecrystal V
| Step | Starting Material | Key Reagents and Conditions | Product | Yield (%) | Scale |
| 1 | Cyclohexenone | Allyltrimethylsilane, AllylMgBr, CuI·0.75DMS, TADDOL-derived phosphine-phosphite ligand (L1), PhMe/MeTHF | Silyl-functionalized cyclohexanone | 80 | 20 g |
| 2 | Silyl-functionalized cyclohexanone | LiHMDS, Ac₂O | Enol acetate | 95 | Gram-scale |
| 3 | Enol acetate | EtAlCl₂ | Bicyclic ketone | 77 | Gram-scale |
| 4 | Bicyclic ketone | Me₂SO₄, NaH | Methylated ketone | 85 (2 steps) | Gram-scale |
| 5 | Methylated ketone | Pyridine·SO₃, Et₃N, DMSO | α,β-Unsaturated ketone | - | Gram-scale |
| 6 | α,β-Unsaturated ketone | Grignard reagent from 1-bromo-2,2-dimethylpropane (B145997), TsOH·H₂O | Pinacol (B44631) rearrangement precursor | 45 | 7 g |
| 7 | Pinacol rearrangement precursor | LaCl₃·2LiCl, NaN(TMS)₂, (CH₂O)n | Hydroxymethylated ketone | 56 | Gram-scale |
| 8 | Hydroxymethylated ketone | Trimethyl orthoformate, MsOH | Ketal | - | Gram-scale |
| 9 | Ketal | TMSCN, ZnI₂; then LiOH | Nitrile | 82 (2 steps) | Gram-scale |
| 10 | Nitrile | DMDO | Di-epoxide | - | Gram-scale |
| 11 | Di-epoxide | MgI₂, InI₃; then Dess-Martin periodinane; then Oxone | (-)-Maoecrystal V | 76 (3 steps) | >80 mg |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the 11-step total synthesis of (-)-Maoecrystal V.
Step 1: Enantioselective Conjugate Addition
-
To a solution of CuI·0.75DMS (0.25 equiv) and TADDOL-derived phosphine-phosphite ligand L1 (0.25 equiv) in a 1:1 mixture of toluene (B28343) and 2-methyltetrahydrofuran, add cyclohexenone (1.0 equiv).
-
Cool the mixture to -78 °C.
-
Slowly add a solution of the allyl silane (B1218182) Grignard reagent (1.5 equiv) in the same solvent mixture.
-
Stir the reaction at -78 °C for 4.5 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the silyl-functionalized cyclohexanone.
Step 6: Pinacol Rearrangement
-
To a solution of the α,β-unsaturated ketone (1.0 equiv) in toluene, add a solution of the Grignard reagent derived from 1-bromo-2,2-dimethylpropane (2.0 equiv) at -78 °C.
-
After stirring for 1 hour, quench the reaction with aqueous TsOH·H₂O (2.0 equiv).
-
Warm the mixture to 85 °C and stir for 16 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the pinacol rearrangement product.
Step 11: Endgame Cascade
-
To a solution of the nitrile (1.0 equiv) in acetone (B3395972), add a solution of dimethyldioxirane (B1199080) (DMDO) in acetone (excess) at 0 °C.
-
Stir at room temperature for 24 hours.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the resulting di-epoxide in acetonitrile.
-
Add MgI₂ (1.5 equiv) and InI₃ (1.5 equiv) and stir at room temperature.
-
Upon consumption of the starting material, add Dess-Martin periodinane (2.0 equiv) and stir until the intermediate alcohol is oxidized.
-
Add a buffered aqueous solution of Oxone (excess), K₂CO₃, and n-Bu₄NHSO₄.
-
Stir vigorously until the elimination is complete.
-
Extract with ethyl acetate, wash with saturated aqueous Na₂S₂O₃ and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to afford (-)-Maoecrystal V.
Visualizations
Caption: Workflow of the 11-step total synthesis of (-)-Maoecrystal V.
Caption: Key strategic transformations in the synthesis of (-)-Maoecrystal V.
References
- 1. 11-Step Total Synthesis of (-)-Maoecrystal V - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. baranlab.org [baranlab.org]
Troubleshooting & Optimization
unexpected rearrangements in Maoecrystal B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering unexpected rearrangements and side reactions during the total synthesis of Maoecrystal B and its closely related analog, Maoecrystal V. The content is based on challenges reported in seminal synthetic campaigns.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Pinacol (B44631) Rearrangement Yielding a Major Isomeric Bicyclic Byproduct
Question: During the Grignard addition followed by acid-mediated pinacol rearrangement to form the bicyclo[2.2.2]octene core (the Baran strategy), I am observing a significant amount of an undesired isomer alongside my target compound. How can I mitigate this?
Answer: This is a known issue in the biomimetic pinacol rearrangement approach to the maoecrystal core. The reaction proceeds through a tertiary alcohol intermediate which, upon treatment with acid, can rearrange via different pathways.
Troubleshooting Steps:
-
Strict Control of Reaction Conditions: The one-pot protocol developed by the Baran group is optimized to favor the desired product. Deviations can alter the product ratio. Ensure the Grignard addition is performed at low temperature (-78 °C) and that the subsequent acid-mediated rearrangement is heated consistently (85 °C).[1]
-
Reagent Purity: Use high-purity reagents, particularly the Grignard reagent and p-toluenesulfonic acid (TsOH). The presence of impurities can lead to decomposition and alternative rearrangement pathways.
-
Accept the Inherent Selectivity: The reported selectivity for this step is not perfect. The desired bicyclo[2.2.2]octene is typically isolated in around 45% yield, with the major byproduct, a [3.2.1] bicyclic isomer, forming in about 22% yield.[2] This side product is often separable by careful column chromatography. It is advisable to proceed with the isolated desired product rather than attempting extensive re-optimization, which has proven fruitless in published studies.[2]
Experimental Protocol: Key Pinacol Rearrangement
A representative protocol for the one-pot Grignard addition and pinacol rearrangement is as follows:
-
To a solution of the starting ketone (1.0 equiv) in a mixture of toluene (B28343) and THF at -78 °C, a solution of i-PrMgCl·LiCl in THF (1.5 equiv) is added dropwise.
-
The reaction is stirred for 1 hour at -78 °C.
-
A solution of aqueous p-toluenesulfonic acid (TsOH) is added, and the mixture is warmed to room temperature and then heated to 85 °C for 16 hours.
-
After cooling, the reaction is quenched, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by silica (B1680970) gel chromatography to separate the desired product from the isomeric byproduct.
Quantitative Data: Product Distribution
| Product | Structure | Yield |
| Desired Bicyclo[2.2.2]octene | [Desired Product Structure] | ~45% |
| Undesired [3.2.1] Isomer | [Undesired Isomer Structure] | ~22% |
Logical Workflow for the Pinacol Rearrangement
Caption: Workflow of the key pinacol rearrangement step.
Issue 2: Intramolecular Diels-Alder (IMDA) Reaction Forms an Unexpected Isomer, Maoecrystal ZG
Question: My Intramolecular Diels-Alder (IMDA) reaction is not producing the expected maoecrystal V core. Spectroscopic analysis suggests a different, rearranged polycyclic structure. What is happening?
Answer: You are likely observing the formation of "maoecrystal ZG," an isomer of maoecrystal V. The Zakarian group discovered that the course of the IMDA reaction is critically dependent on the structure of the dienophile tethered to the cyclohexadienone precursor.[3][4] A subtle change in the dienophile can completely switch the reaction pathway from the desired [4+2] cycloaddition to a cascade that forms a different polycyclic system.[3]
Troubleshooting and Prevention:
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Verify Dienophile Structure: This rearrangement is most likely to occur if your dienophile is not a simple vinyl equivalent. The original successful IMDA reaction in the Zakarian synthesis used a vinyl dimethylsilyl group as a masked vinyl equivalent.[5] If your strategy employs a different dienophile, you risk diverting to the maoecrystal ZG skeleton.
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Re-evaluate Synthetic Strategy: If you have already formed maoecrystal ZG, it is not a viable intermediate for maoecrystal V. The skeletal connectivity is fundamentally different.[3] The most practical solution is to revert to an earlier intermediate and modify the dienophile tether to one that is known to favor the desired cycloaddition (e.g., a vinylsilane).
Signaling Pathway: Divergence in the IMDA Reaction
Caption: The choice of dienophile dictates the IMDA reaction pathway.
Issue 3: Competing Rearrangements During Silyl (B83357) Ether Deprotection
Question: When attempting to deprotect my vinyldimethylsilyl ether intermediate with TBAF, I am getting a mixture of products, including rearranged byproducts, and a low yield of the desired alcohol.
Answer: This is a known challenge documented by the Zakarian group.[4][6] The deprotection of this specific silyl ether is complicated by competing side reactions, leading to at least two rearranged byproducts alongside the desired product. The product ratio is highly sensitive to the choice of solvent and fluoride (B91410) source.[6]
Troubleshooting Steps:
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Solvent Optimization: The solvent has a significant impact on the product distribution. Protic solvents tend to result in low reactivity. Among polar aprotic solvents, DMPU was found to be the optimal medium to maximize the yield of the desired alcohol.[6]
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Choice of Fluoride Source: Tetrabutylammonium (B224687) fluoride (TBAF) is the recommended reagent. Milder desilylating agents, such as tetrabutylammonium triphenyldifluorosilicate (TBAT), were found to strongly favor the formation of one of the rearranged byproducts.[6]
-
Careful Purification: Expect a mixture of products and plan for careful chromatographic separation.
Experimental Protocol: Optimized Desilylation
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To a solution of the silyl ether (1.0 equiv) in DMPU at room temperature, add a 1.0 M solution of TBAF in THF (1.2 equiv).
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous NH4Cl and extract with an organic solvent.
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The combined organic layers are washed, dried, concentrated, and purified by silica gel chromatography to separate the desired product from the byproducts.
Quantitative Data: Solvent Effect on Desilylation
| Fluoride Source | Solvent | Desired Product (a) | Rearranged Product (b) | Rearranged Product (c) |
| n-Bu4NF | THF | 23% | 34% | 13% |
| n-Bu4NF | DMF | 38% | 34% | 11% |
| n-Bu4NF | DMPU | 45% | 23% | 11% |
| n-Bu4NF | CH3CN | 36% | 37% | 14% |
| TBAT | THF | 7% | 70% | - |
Data adapted from Lu, P. et al., J. Am. Chem. Soc. 2014, 136, 17738–17749.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective synthesis of (-)-maoecrystal V by enantiodetermining C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. baranlab.org [baranlab.org]
- 6. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting the intramolecular Diels-Alder reaction for Maoecrystal B
Welcome to the troubleshooting resource for the intramolecular Diels-Alder (IMDA) reaction in the total synthesis of Maoecrystal B. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this critical synthetic step. The formation of the bicyclo[2.2.2]octane core via the IMDA reaction is a cornerstone of many synthetic routes to this compound and related compounds but is often accompanied by significant challenges.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the intramolecular Diels-Alder (IMDA) reaction in the total synthesis of this compound?
A1: The IMDA reaction is a key strategic step used to construct the complex and sterically congested bicyclo[2.2.2]octane core (the D/E rings) of this compound.[1] This powerful cycloaddition rapidly builds molecular complexity by forming multiple carbon-carbon bonds and setting key stereocenters in a single transformation.[2][3]
Q2: What are the most common issues encountered during this specific IMDA reaction?
A2: Researchers frequently face several major hurdles:
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Lack of Reactivity: The reaction fails to proceed, and only the starting material is recovered.
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Competing Side Reactions: Instead of the desired cycloaddition, the starting material isomerizes to a more stable, unreactive diene.[4]
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Low Yields: The reaction proceeds, but the desired product is formed in low yield, often alongside multiple isomeric byproducts.[1]
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Incorrect Stereochemistry: The cycloaddition occurs with the wrong facial selectivity, leading to an undesired stereoisomer of the bicyclic core.[4]
Q3: Why is the structure of the triene precursor so critical for the success of the reaction?
A3: The structure of the linear triene precursor dictates the feasibility and outcome of the IMDA reaction. The length and rigidity of the tether connecting the diene and dienophile influence their ability to adopt the necessary reactive conformation. Furthermore, the electronic nature of the activating group on the dienophile is crucial; insufficiently activated dienophiles may lead to reaction failure or favor side reactions like diene isomerization over the desired cycloaddition.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the IMDA reaction for this compound synthesis.
Problem 1: My reaction is not proceeding. Analysis shows only starting material, even after extended heating.
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Possible Cause 1: Insufficient Thermal Energy.
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Solution: The activation energy for this IMDA reaction is typically very high due to steric strain in the transition state. Ensure your reaction temperature is adequate. Successful syntheses have often employed temperatures between 160°C and 180°C in a high-boiling solvent like toluene (B28343) within a sealed tube.[4][5]
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-
Possible Cause 2: Poor Dienophile Activation.
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Solution: The dienophile must be sufficiently electron-poor to react. Studies have shown that the choice of the ester group on the precursor is critical.[4] If using a weakly activating group, consider synthesizing a new precursor with a more strongly electron-withdrawing group (e.g., changing from a simple acetate (B1210297) to a more complex, electron-deficient ester) to lower the reaction's activation energy.[4]
-
-
Possible Cause 3: Degradation of Reagents.
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Solution: Ensure the precursor triene is pure and that the solvent is anhydrous and thoroughly degassed. Oxygen can lead to decomposition pathways at high temperatures.
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Problem 2: My main product is an isomerized, conjugated diene, not the Diels-Alder adduct.
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Possible Cause: Isomerization is Kinetically Favored.
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Solution: This is a common competing pathway where thermal energy is sufficient to cause diene isomerization but not to overcome the activation barrier for the cycloaddition.[4] This issue strongly points to a dienophile that is not reactive enough. As with Problem 1, the most effective solution is to redesign the precursor to incorporate a more potent electron-withdrawing group on the dienophile, which will accelerate the Diels-Alder reaction, allowing it to outcompete the isomerization pathway.[4]
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Problem 3: The reaction yield is very low, and I've isolated several isomeric byproducts.
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Possible Cause: Competing Transition States.
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Solution: The formation of multiple isomers indicates that there are several competing transition states of similar energy levels.[1] This can be addressed by optimizing reaction conditions. Try running the reaction at a range of temperatures; sometimes a lower temperature over a longer period can favor the kinetic product and improve selectivity. If optimization fails, a redesign of the precursor substrate may be necessary to introduce steric or electronic biases that favor a single transition state.
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Problem 4: The reaction worked, but I've confirmed the stereochemistry of the bicyclo[2.2.2]octane core is incorrect.
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Possible Cause: Unfavorable Transition State Geometry.
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Solution: An incorrect stereochemical outcome indicates that the transition state leading to the undesired isomer is energetically favored.[4] This is one of the most difficult challenges to overcome and is fundamentally linked to the precursor's structure. Modifying the tether that connects the diene and dienophile is the primary strategy. Altering its length or rigidity can change the conformational preferences of the molecule, sterically blocking the undesired facial approach of the dienophile and favoring the transition state that leads to the correct product.
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Quantitative Data Summary
The conditions for the IMDA reaction vary across different synthetic approaches, highlighting the sensitivity of this reaction to the specific substrate.
| Study Focus | Precursor Activating Group | Temperature (°C) | Time (h) | Solvent | Yield (%) | Notes |
| Danishefsky Group[4] | Specific Acyl Chloride | 180 | 12 | Toluene | 48 (over 2 steps) | Two other precursors with different acyl groups failed, yielding only isomerized diene.[4] |
| Krawczuk, P. J.[5] | Acrylate Ester | 166 | 1 | Toluene | 62 (over 2 steps) | Successful cycloaddition followed by deprotection.[5] |
| Yang Group[1] | Acetoxy Group | Heat (temp. not specified) | Not specified | Toluene | 36 | Two other isomeric cycloadducts were also formed.[1] |
Key Experimental Protocols
The following is a generalized protocol for the thermal IMDA reaction based on successful reported syntheses.[4][5]
Title: Thermal Intramolecular Diels-Alder Cycloaddition and Deprotection
Objective: To construct the bicyclo[2.2.2]octane core of a this compound intermediate.
Materials:
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IMDA triene precursor
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Anhydrous Toluene
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Inert gas (Argon or Nitrogen)
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Tetrabutylammonium fluoride (B91410) (TBAF), 1M solution in THF
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Anhydrous Tetrahydrofuran (THF)
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Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes, saturated ammonium (B1175870) chloride solution)
Procedure:
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Reaction Setup: Place the IMDA triene precursor into a thick-walled glass pressure tube equipped with a stir bar.
-
Solvent Addition: Add anhydrous toluene to dissolve the precursor (concentration typically ranges from 0.01 M to 0.1 M).
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Degassing: Seal the tube with a septum and purge the solution with an inert gas (e.g., bubble Argon through the solution) for 15-20 minutes to remove dissolved oxygen.
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Sealing and Heating: Securely seal the pressure tube. Place the tube in a pre-heated oil bath or heating mantle set to the target temperature (e.g., 160-180 °C).
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Reaction Monitoring: Allow the reaction to proceed for the specified time (1-12 hours). The reaction progress can be monitored by taking aliquots (after cooling) and analyzing via TLC or LC-MS if a stable intermediate is expected.
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Workup (Part 1): Once the reaction is complete, cool the tube to room temperature. Carefully unseal the tube and concentrate the reaction mixture under reduced pressure to remove the toluene.
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Deprotection (if applicable): Dissolve the crude cycloadduct residue in anhydrous THF and cool the solution to 0 °C in an ice bath.
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Add the TBAF solution dropwise to the stirred solution. Monitor the deprotection reaction by TLC.
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Workup (Part 2): Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the final product.
Visualizations
Caption: Experimental workflow for the IMDA reaction and subsequent deprotection.
Caption: Decision tree for troubleshooting common IMDA reaction failures.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of the Pinacol Rearrangement in Maoecrystal B Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Maoecrystal B, with a specific focus on the critical pinacol (B44631) rearrangement step.
Frequently Asked Questions (FAQs)
Q1: What is the key pinacol rearrangement step in the total synthesis of this compound as reported by the Baran group?
A1: The key step involves the acid-catalyzed rearrangement of a tertiary alcohol intermediate to form the tetracyclic core of this compound. This reaction is performed as a one-pot sequence following the addition of a Grignard reagent to a bicyclic ketone. The tertiary alcohol is not isolated but is treated directly with aqueous p-toluenesulfonic acid (TsOH) in toluene (B28343) and heated to induce the rearrangement.[1][2]
Q2: What are the typical yields and major byproducts of this reaction?
A2: In the synthesis reported by Baran and coworkers, the desired rearranged product is obtained in a modest 45% yield.[2] The major byproduct, isolated in 22% yield, is an undesired isomer with a [3.2.1] bicyclic system, resulting from an alternative migration pathway during the rearrangement.[2]
Q3: Has this pinacol rearrangement step been optimized?
A3: Extensive efforts to optimize the diastereoselectivity of the initial Grignard addition and the subsequent pinacol rearrangement were reportedly met with limited success, being described as "fruitless."[3] This suggests that the observed product ratio is a result of the inherent steric and electronic properties of the advanced intermediate.
Q4: What is the proposed mechanism for the pinacol rearrangement in this synthesis?
A4: The reaction follows the classical pinacol rearrangement mechanism. The acid catalyst protonates one of the hydroxyl groups of the vicinal diol (formed in situ), which then departs as a water molecule to generate a carbocation. A subsequent 1,2-alkyl shift occurs to form a more stable carbocation, which is then quenched to yield the final ketone product. The formation of the undesired isomer indicates a competitive migratory aptitude of different alkyl groups in the carbocation intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the pinacol rearrangement step in the synthesis of this compound and similar complex molecules.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of multiple side products. 3. Degradation of starting material or product under harsh acidic conditions. | 1. Reaction Time & Temperature: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Increasing the temperature might accelerate the reaction but could also promote side reactions. 2. Choice of Acid: While aqueous TsOH was used in the original synthesis, screening other Brønsted acids (e.g., H₂SO₄, HClO₄) or Lewis acids (e.g., BF₃·OEt₂, TMSOTf, Sc(OTf)₃) could alter the product distribution. Lewis acids may offer milder conditions and different selectivity profiles.[4][5] 3. Acid Concentration: The concentration of the acid can be critical. A lower concentration might require longer reaction times but could minimize degradation. |
| High Yield of Undesired [3.2.1] Isomer | The migratory aptitude of the undesired migrating group is competitive with or favored over the desired migrating group. This is influenced by the stability of the transient carbocation intermediates. | 1. Lewis Acid Screening: Different Lewis acids can chelate to the diol in distinct ways, potentially altering the migratory aptitude of the competing groups and influencing the diastereoselectivity.[5] 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the carbocation intermediates and transition states. While toluene was used, exploring other non-polar (e.g., hexanes, benzene) or polar aprotic solvents (e.g., CH₂Cl₂, THF) might shift the product ratio. 3. Temperature Optimization: Lowering the reaction temperature could favor the kinetic product, which might be the desired isomer. A systematic temperature screen is recommended. |
| Formation of Elimination or Other Side Products | The carbocation intermediate can be trapped by other pathways, such as elimination to form alkenes, or react with nucleophiles present in the reaction mixture. | 1. Anhydrous Conditions: Ensure strictly anhydrous conditions, especially when using Lewis acids, to minimize the formation of hydrolysis byproducts. 2. Scavengers: The addition of a non-nucleophilic proton scavenger might help to control the acidity and reduce acid-mediated side reactions. |
| Reaction Does Not Proceed to Completion | 1. Insufficiently acidic conditions. 2. Steric hindrance around the reaction center. | 1. Stronger Acid: Consider using a stronger Brønsted or Lewis acid. 2. Higher Temperature: Gradually increase the reaction temperature while monitoring for product degradation. |
Experimental Protocols
Pinacol Rearrangement in this compound Synthesis (Baran, 2016)
To a solution of the bicyclic ketone intermediate in toluene (PhMe) at -78 °C is added the Grignard reagent derived from the iodide precursor. After stirring, the reaction is warmed to 0 °C. Aqueous p-toluenesulfonic acid (TsOH) is then added to the reaction mixture. The resulting biphasic solution is heated to 85 °C and stirred vigorously until the reaction is complete as monitored by TLC. After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired tetracyclic ketone.[2]
Quantitative Data on Pinacol Rearrangement Optimization
While specific optimization data for the this compound synthesis is not extensively published, the following table summarizes general trends observed for pinacol rearrangements in other complex systems, which can guide optimization efforts.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Acid Type | Brønsted Acid (e.g., TsOH, H₂SO₄) | Generally strong acids, can lead to side reactions and lower selectivity in sensitive substrates. | [4] |
| Lewis Acid (e.g., BF₃·OEt₂, Sc(OTf)₃) | Can offer milder conditions and improved selectivity through chelation control. The choice of Lewis acid can significantly impact the product ratio. | [5] | |
| Solvent | Non-polar (e.g., Toluene, Hexane) | Often used to minimize side reactions. | General |
| Polar Aprotic (e.g., CH₂Cl₂, THF) | Can influence carbocation stability and potentially alter selectivity. | General | |
| Temperature | Low Temperature | May favor the formation of the kinetic product. | General |
| High Temperature | May favor the formation of the thermodynamic product; can also lead to decomposition. | General |
Visualizations
References
Technical Support Center: Synthesis of Maoecrystal B Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with steric hindrance during the synthesis of Maoecrystal B (also referred to as Maoecrystal V) intermediates.
Frequently Asked Questions (FAQs)
Q1: I am attempting the hydroxymethylation of the enolate derived from the bicyclo[2.2.2]octene core (Baran's intermediate 103) and am observing no reaction or a complex mixture of products. What are the common pitfalls?
A1: This is a well-documented and extremely challenging transformation due to severe steric hindrance around the target C-10 position and competing enolization at the more accessible C-8/14 position.[1] Common issues include:
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Lack of Reactivity: Protecting the more accessible C-8 ketone (e.g., as a ketal or cyanohydrin) to favor enolization at the desired position has been shown to completely shut down the reactivity of the system.[2]
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Poor Regioselectivity: Standard enolization conditions often favor deprotonation at the less hindered C-8/14 position, leading to hydroxymethylation at the undesired location.
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Low Yields: Even under optimized conditions, this reaction is highly sensitive, and minor deviations can lead to significantly reduced yields. After approximately 1000 experiments, the Baran group identified a successful, albeit complex, set of conditions.[2][3]
For a detailed protocol and comparison of conditions, please refer to the troubleshooting guide below.
Q2: My pinacol-type rearrangement to form the bicyclo[2.2.2]octane core is failing. The addition of the Grignard reagent to the precursor ketone is not proceeding. What is the likely cause?
A2: This is another step where steric hindrance is a major obstacle. Attempts to use protected versions of the vinyl iodide fragment (e.g., as a ketal or silyl (B83357) enol ether) for the 1,2-addition have been reported to fail, presumably due to the increased steric bulk preventing the organometallic reagent from approaching the ketone.[2][4] The successful strategy involves the use of the unprotected vinyl iodide fragment, which is converted in situ to a Grignard reagent.
Q3: We are using an intramolecular Diels-Alder (IMDA) reaction to construct the core of this compound and are obtaining the wrong diastereomer due to incorrect facial selectivity. How can this be addressed?
A3: The facial selectivity of the IMDA reaction in the synthesis of this compound is highly sensitive to the substitution pattern of the precursor. In the Danishefsky synthesis, initial approaches with a more functionalized precursor led to the undesired facial selectivity.[5] To circumvent this, a strategy was employed where the A-ring was derived from a symmetrical precursor. This simplification of the dieneophile's steric environment altered the transition state energetics to favor the desired diastereomer.
Q4: We are attempting a double alkylation on a lactone intermediate, similar to the Trauner approach, but are only observing mono-alkylation. Why is the second alkylation failing?
A4: This is a classic case of increasing steric hindrance upon the first modification. The introduction of the first alkyl group sterically shields the alpha-position of the lactone, preventing a second nucleophilic attack at the same site in a one-pot reaction. The Trauner group circumvented this by employing a multi-step sequence involving stereochemical inversion of the mono-alkylated intermediate to a less sterically hindered isomer before proceeding with the second alkylation.[1]
Troubleshooting Guides
Guide 1: Hydroxymethylation of Sterically Hindered Ketone (Baran Intermediate 103)
This guide addresses the challenge of introducing a hydroxymethyl group at the C-10 position of the sterically congested bicyclo[2.2.2]octene core.
Direct hydroxymethylation is hampered by a competing, more accessible enolization site and severe steric congestion around the target carbon, leading to no reaction, low yield, or incorrect regioselectivity.
| Condition ID | Base/Additives | Electrophile | Solvent | Approx. Yield | Outcome |
| Failed-1 | Various | Paraformaldehyde | Various | 0% | No reaction.[2] |
| Failed-2 | Various (with C-8 ketone protected) | Paraformaldehyde | Various | 0% | Complete shutdown of reactivity.[2][3] |
| Successful-1 | NaHMDS, LaCl₃·2LiCl | Paraformaldehyde (excess) | THF, DMPU | 56% | Successful hydroxymethylation at the desired C-10 position.[6] |
Reagents:
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Diketone intermediate (1.0 equiv)
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Lanthanum chloride lithium chloride complex (LaCl₃·2LiCl) (1.5 equiv)
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Sodium bis(trimethylsilyl)amide (NaHMDS) (1.5 equiv)
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Paraformaldehyde, dried under vacuum (10.0 equiv)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Procedure:
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To a flame-dried round-bottom flask under an argon atmosphere, add the diketone intermediate and anhydrous THF.
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In a separate flask, suspend LaCl₃·2LiCl in anhydrous THF.
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Cool both the substrate solution and the LaCl₃·2LiCl suspension to -78 °C.
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To the LaCl₃·2LiCl suspension, add NaHMDS dropwise and stir for 30 minutes at -78 °C.
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Transfer the substrate solution to the freshly prepared base/Lewis acid mixture via cannula.
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Stir the resulting mixture at -45 °C for 1 hour.
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Add dried paraformaldehyde and anhydrous DMPU.
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Maintain the reaction at -45 °C for 3 hours.
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Quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride.
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Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by silica (B1680970) gel chromatography.
Guide 2: Pinacol (B44631) Rearrangement for Bicyclo[2.2.2]octene Core Formation
This guide addresses the sterically hindered 1,2-addition that precedes the pinacol rearrangement in the Baran synthesis.
The addition of an organometallic reagent to a hindered ketone fails when the nucleophile is too sterically encumbered.
| Condition ID | Nucleophile Precursor | Reagents | Approx. Yield | Outcome |
| Failed-1 | Protected vinyl iodide (ketal, silyl enol ether) | Standard Grignard formation conditions | 0% | No addition to the ketone.[2][4] |
| Successful-1 | Unprotected vinyl iodide | i-PrMgCl·LiCl, then aq. TsOH | 45% | Successful 1,2-addition followed by pinacol rearrangement.[4] |
Reagents:
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Ketone precursor (1.0 equiv)
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Unprotected vinyl iodide fragment (1.5 equiv)
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Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) (1.5 equiv)
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Anhydrous Toluene (B28343) (PhMe)
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Aqueous p-Toluenesulfonic acid (TsOH)
Procedure:
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Dissolve the unprotected vinyl iodide fragment in anhydrous toluene in a flame-dried flask under argon.
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Cool the solution to -78 °C.
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Add i-PrMgCl·LiCl solution dropwise and stir the mixture, allowing it to warm to 0 °C over 1 hour to facilitate Mg/I exchange.
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In a separate flask, dissolve the ketone precursor in anhydrous toluene and cool to -78 °C.
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Transfer the freshly prepared Grignard reagent to the ketone solution via cannula at -78 °C.
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Allow the reaction to warm slowly to 0 °C and stir until TLC indicates consumption of the starting ketone.
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Add aqueous TsOH to the reaction mixture.
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Heat the mixture to 85 °C and maintain until the pinacol rearrangement is complete.
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Cool to room temperature, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify by silica gel chromatography.
References
side reactions and byproduct formation in Maoecrystal B synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions and byproduct formation encountered during the synthesis of Maoecrystal B (also referred to as Maoecrystal V in much of the literature). This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Low Yield and Isomeric Byproducts in the Intramolecular Diels-Alder (IMDA) Reaction
Q1: My intramolecular Diels-Alder reaction to form the [2.2.2]-bicyclooctane core is giving a low yield of the desired product along with several isomers. What are the common isomeric byproducts and how can I improve the yield of the correct isomer?
A1: Low yields and the formation of isomeric byproducts in the IMDA reaction are common challenges in this compound synthesis. The Yang group, for instance, reported the formation of the desired bicycle in only 36% yield, accompanied by two other isomeric products.[1] These byproducts typically arise from a lack of facial selectivity in the cycloaddition.
Common Causes and Solutions:
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Lack of Stereocontrol: The dienophile can approach the diene from two different faces, leading to diastereomeric products. The Danishefsky group circumvented this by installing a phenylsulfone group on the dienophile, which directed the cycloaddition to the desired face.[1] This directing group could be subsequently removed.
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Incorrect Rotamer Population: The diene may exist in multiple conformations, and the IMDA reaction proceeding through an undesired rotamer leads to isomeric products.
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Substituent Effects: The nature of the substituents on the diene and dienophile can significantly influence the stereochemical outcome. The Zakarian group discovered that the choice of the dienophile partner was critical and a divergent course of the IMDA reaction led to an unexpected isomer, "maoecrystal ZG".[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the intramolecular Diels-Alder reaction.
Issue 2: Formation of Rearranged Byproducts During Desilylation
Q2: I am observing rearranged byproducts during the desilylation of silyl (B83357) ethers in my synthetic route. How can I prevent this?
A2: The desilylation of silyl ethers in complex intermediates of this compound synthesis can be complicated by the formation of rearranged byproducts. The Zakarian group encountered this issue, where the desilylation was complicated by competing formation of rearranged products.[2]
Common Causes and Solutions:
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Reaction Conditions: The choice of fluoride (B91410) source and solvent can significantly influence the reaction pathway. The Zakarian group found that the ratio of desired product to rearranged byproducts was highly dependent on the solvent.[2]
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Substrate Reactivity: The presence of nearby functional groups can activate undesired reaction pathways. It was noted that a C15 carbonyl group greatly activated the desilylation, while the corresponding alcohol was substantially less reactive.[2]
Quantitative Data on Solvent Effects in Desilylation:
| Fluoride Source | Solvent | Temperature (°C) | Yield of Desired Product | Notes |
| n-Bu4NF | Various Aprotic | 0 to RT | Variable | Ratio of products significantly influenced by solvent choice.[2] |
| n-Bu4NF | THF | 0 | 50% | Best conditions found for the specific intermediate in Zakarian's synthesis.[2] |
Experimental Protocol for Optimized Desilylation (Zakarian Synthesis):
The desilylation of the selected total synthesis intermediate was best accomplished upon treatment with tetrabutylammonium (B224687) fluoride (TBAF) at 0 °C for 1 hour, which afforded the desired product in 50% yield.[2]
Issue 3: Failed Elimination Reaction and Byproduct Formation
Q3: My base-promoted E2 elimination of an iodo ketone is failing. What could be the issue and what are the alternatives?
A3: The Baran group reported that the classic base-promoted E2 elimination of a key iodo ketone intermediate failed to produce any of the desired this compound.[3] This was attributed to the lack of an anti-periplanar hydrogen required for the E2 mechanism due to the rigid conformational structure of the molecule.[3]
Troubleshooting and Alternative Approaches:
-
Conformational Analysis: The failure of the E2 elimination was rationalized by considering the stable conformation of the substrate, where the iodide is in a pseudoequatorial position, preventing the required orbital alignment for elimination.[3]
-
Unconventional Reagents: An unexpected breakthrough came from the observation that a specific bottle of Dess-Martin periodinane (DMP) used for a prior oxidation step consistently yielded a small amount (2-4%) of this compound as a byproduct.[3][4] This was traced to a contamination with Oxone, which is used in the preparation of DMP.
-
Oxidative Elimination: Based on this observation, a clean and efficient elimination was achieved by treating the iodo ketone with a buffered aqueous solution of Oxone.[3]
Proposed Byproduct Formation Pathway:
Caption: Comparison of outcomes for the elimination reaction.
Frequently Asked Questions (FAQs)
Q4: What are the major challenges and sources of byproducts in the hydroxymethylation step of Baran's synthesis?
A4: The enolate-based hydroxymethylation was the most challenging step in the Baran synthesis.[1] The primary challenges were:
-
Chemoselectivity: The presence of two enolizable ketones required selective deprotonation at the more hindered position. Protecting the more accessible ketone as a ketal or cyanohydrin completely shut down reactivity.[5]
-
Regioselectivity: Once the correct enolate was formed, achieving hydroxymethylation at the desired C-10 position over the less sterically hindered and undesired C-2 position was difficult.[5]
Extensive screening of reaction conditions (reportedly around 1000 experiments) was conducted to find a solution.[5] The use of LaCl₃·2LiCl was found to be crucial for controlling the regio- and stereochemical course of this aldol (B89426) reaction.[5]
Q5: Are there any known radical-based side reactions in this compound synthesis?
A5: Yes, in a synthetic approach by Zakarian, a radical cyclization of a phenylselenocarbonate to form the lactone ring of this compound was employed. While this reaction was successful in producing the desired lactone in 55% yield, a minor byproduct resulting from radical fragmentation was also isolated in 12% yield.
Q6: What is "Maoecrystal ZG" and how is it formed?
A6: Maoecrystal ZG is an unanticipated and previously unknown isomer of this compound that was discovered by the Zakarian group.[2] It was formed as the major product of an intramolecular Diels-Alder reaction when a specific dienophile was used.[2] This highlights the critical dependence of the IMDA reaction's stereochemical outcome on the precise structure of the reacting partners. The discovery of Maoecrystal ZG underscores the potential for divergent reaction pathways in complex molecule synthesis, which can lead to novel chemical entities.[2]
Q7: I'm observing dimerization of my Grignard reagent during a conjugate addition. How can this be minimized?
A7: In Baran's synthesis, the enantioselective conjugate addition of an allyl silane (B1218182) to cyclohexenone was a key step. To minimize the dimerization of the Grignard reagent, the use of CuI·0.75DMS was found to be critical.[6] Additionally, a profound solvent effect was observed, with a mixture of toluene (B28343) and methyltetrahydrofuran (PhMe/MeTHF) being essential for consistently high yield and enantioselectivity.[6]
Q8: My organometallic addition to a hindered ketone is not proceeding. What could be the cause?
A8: Steric hindrance is a significant challenge in the synthesis of the highly congested this compound core. In Baran's synthesis, attempts to add organometallic species generated from protected versions of a key fragment to a hindered ketone resulted in no observed addition.[6] Interestingly, using the unprotected ketone fragment with i-PrMgCl·LiCl in toluene led to a smooth addition reaction.[6] This suggests that in some cases, protecting groups can exacerbate steric issues, and alternative activation methods for unprotected intermediates might be more successful. A side reaction was also noted where the organomagnesium species reacted with itself when THF was used as a solvent. This was suppressed by using toluene, likely due to greater aggregation of the reagent in the non-coordinating solvent.[6]
References
Technical Support Center: Refining the Late-Stage Functionalization of the Maoecrystal B Core
Welcome to the technical support center for the late-stage functionalization of the Maoecrystal B core. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the chemical modification of this complex natural product.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may be encountered during the late-stage functionalization of the this compound core. The advice provided is based on established synthetic methodologies and challenges documented in the total synthesis of related complex diterpenoids.
Issue 1: Poor or No Reactivity in C-H Oxidation Attempts
-
Question: I am attempting a late-stage C-H oxidation on the this compound core, but I am observing no reaction or very low conversion. What are the likely causes and how can I troubleshoot this?
-
Answer:
-
Steric Hindrance: The this compound core is highly congested, particularly around the quaternary stereocenters. Reagents may have difficulty accessing certain C-H bonds.
-
Troubleshooting:
-
Reagent Size: Employ smaller, more reactive oxidation reagents. For example, if using a bulky catalyst, consider a less sterically demanding one.
-
Reaction Temperature: Cautiously increasing the reaction temperature may overcome activation energy barriers. Monitor carefully for decomposition.
-
-
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Reagent/Catalyst Incompatibility: The chosen oxidant or catalyst may not be suitable for the specific electronic and steric environment of the this compound core.
-
Troubleshooting:
-
Screen Oxidants: Test a panel of C-H oxidation conditions. This could include iron-based catalysts, manganese porphyrins, or dioxiranes like dimethyldioxirane (B1199080) (DMDO).[1]
-
Solvent Effects: The solvent can significantly influence the reactivity and selectivity of C-H oxidation. Screen a range of solvents with varying polarities.
-
-
-
Substrate Purity: Impurities in the this compound sample can poison catalysts or interfere with the reaction.
-
Troubleshooting:
-
Rigorous Purification: Ensure the starting material is of the highest possible purity, using techniques like HPLC if necessary.
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-
-
Issue 2: Lack of Selectivity in Functionalization
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Question: My late-stage functionalization reaction is producing a complex mixture of isomers or products functionalized at multiple positions. How can I improve the selectivity?
-
Answer:
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Multiple Reactive Sites: The this compound core possesses several C-H bonds with similar reactivity, which can lead to non-selective reactions.
-
Troubleshooting:
-
Directed Functionalization: If possible, utilize a directing group strategy. While this may require initial modification of the core, it can provide excellent regioselectivity.
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Catalyst Control: Some catalytic systems offer inherent selectivity for specific types of C-H bonds (e.g., allylic, benzylic, or electronically activated positions). Research and select a catalyst known for high selectivity on similar terpenoid scaffolds.
-
Enzymatic Reactions: Consider biocatalysis. Enzymes like cytochrome P450s can exhibit remarkable site-selectivity in the oxidation of complex molecules.[2]
-
-
-
Reaction Conditions: Temperature, concentration, and rate of addition of reagents can all impact selectivity.
-
Troubleshooting:
-
Lower Temperature: Running the reaction at a lower temperature can often enhance selectivity by favoring the pathway with the lowest activation energy.
-
Slow Addition: Slow addition of a limiting reagent can help to avoid high local concentrations that may lead to side reactions.
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Issue 3: Decomposition of the this compound Core
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Question: My reaction conditions are leading to the decomposition of the this compound starting material. What are the likely causes and how can I mitigate this?
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Answer:
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Harsh Reagents: The complex, strained ring system of this compound may be sensitive to strongly acidic, basic, or oxidative conditions.
-
Troubleshooting:
-
Milder Reagents: Explore milder alternatives for the desired transformation. For example, for an oxidation, consider using Dess-Martin periodinane or a Swern-Moffatt oxidation instead of harsher chromium-based reagents.
-
Buffer the Reaction: If acidic or basic byproducts are formed during the reaction, the addition of a non-nucleophilic buffer can prevent degradation.
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-
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Reaction Temperature: Higher temperatures can promote decomposition pathways.
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Troubleshooting:
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Optimize Temperature: Carefully screen a range of temperatures to find a balance between an acceptable reaction rate and minimal decomposition.
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-
Light Sensitivity: Some complex organic molecules are sensitive to light.
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Troubleshooting:
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Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in a dark environment.
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Data Presentation
The following tables summarize quantitative data for key transformations on advanced intermediates in the synthesis of Maoecrystal V, a closely related analog of this compound. This data can serve as a benchmark for planning late-stage functionalization experiments.
Table 1: C-H Functionalization on Advanced Intermediates
| Entry | Substrate | Reagent/Catalyst | Solvent | Temp (°C) | Product(s) | Yield (%) | Reference |
| 1 | Dihydrobenzofuran Intermediate | Rh₂(S-DOSP)₄ | CH₂Cl₂ | 23 | cis- and trans-isomers | 85 | [3] |
| 2 | Enol Intermediate | Dimethyldioxirane (DMDO) | Acetone | 0 | Ketone | N/A | [1] |
| 3 | Advanced Lactone | DMDO, InI₃, MgI₂, DMP, Oxone | CH₂Cl₂ | 0 to rt | Maoecrystal V | Good | [1] |
Table 2: Intramolecular Diels-Alder Cycloadditions for Core Construction
| Entry | Dienophile Tether | Conditions | Product | Yield (%) | Reference |
| 1 | Boron | Toluene, 110 °C | Cycloadduct | 36 | [4] |
| 2 | Silicon | Toluene, 120 °C | Cycloadduct | 96 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Late-Stage C-H Oxidation using Fe(PDP) Catalyst
This protocol is adapted from methodologies successful in the late-stage oxidation of other complex terpenoids and may serve as a starting point for the functionalization of the this compound core.[5]
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the this compound substrate (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂ or CH₃CN).
-
Addition of Catalyst: Add the Fe(PDP) catalyst (0.05 - 0.1 eq).
-
Initiation: Add the oxidant (e.g., H₂O₂ or an organic peroxide, 1.1 - 2.0 eq) dropwise to the solution at the desired temperature (start with 0 °C or room temperature).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Quenching: Upon completion or when no further conversion is observed, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Dess-Martin Periodinane (DMP) Oxidation
This protocol is suitable for the oxidation of alcohols to aldehydes or ketones under mild conditions, which is relevant for functionalizing hydroxylated analogs of this compound.[1]
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq) in anhydrous CH₂Cl₂.
-
Addition of Reagent: Add Dess-Martin periodinane (1.1 - 1.5 eq) in one portion at room temperature. The reaction is often accompanied by the formation of a white precipitate.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until both layers are clear.
-
Workup: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Reactivity in C-H Functionalization
Caption: A logical workflow for troubleshooting poor reactivity.
Diagram 2: Decision Pathway for Improving Selectivity
Caption: A decision tree for addressing poor selectivity.
Diagram 3: Proposed Late-Stage Functionalization Pathways for this compound Core
Caption: Potential pathways for diversifying the this compound core.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Shifting Paradigm of Maoecrystal V Cytotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents from natural sources has led to the discovery of a myriad of structurally complex and biologically active molecules. Among these, Maoecrystal V, an ent-kaurane diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxicity against human cervical cancer (HeLa) cells. However, subsequent chemical syntheses and biological evaluations have compelled a critical re-evaluation of its anticancer potential. This guide provides a comprehensive comparison of the initial findings and the more recent re-evaluations of Maoecrystal V's cytotoxicity, alongside a survey of alternative ent-kaurane diterpenoids with confirmed cytotoxic activities.
A Tale of Two Findings: The Re-evaluation of Maoecrystal V
Initially isolated in 2004, Maoecrystal V was reported to exhibit remarkable inhibitory activity against HeLa cells, with a half-maximal inhibitory concentration (IC50) of 0.02 µg/mL.[1] This potent activity, comparable to the well-established chemotherapeutic agent cisplatin (B142131) (IC50 = 0.99 µg/mL against HeLa cells), spurred considerable interest within the synthetic chemistry community, leading to multiple successful total syntheses of this complex natural product.[1]
However, a striking contrast emerged when the cytotoxicity of synthetically produced Maoecrystal V was assessed. Independent research groups, upon successfully synthesizing the molecule, found it to be virtually devoid of cytotoxic activity against a panel of cancer cell lines, including the HeLa cell line it was initially reported to be potent against.[1][2] This discrepancy has led to the hypothesis that the initially observed bioactivity may have been due to impurities in the isolated natural product sample or potential artifacts in the original screening assays.[3] This re-evaluation underscores the critical importance of verifying the biological activity of synthetic natural products to confirm the initially reported therapeutic potential.
Quantitative Data Summary
The following table summarizes the reported cytotoxic activities of Maoecrystal V, highlighting the significant discrepancy between the initial report and subsequent re-evaluations. A comparison with other cytotoxic ent-kaurane diterpenoids is also provided, offering promising alternative avenues for anticancer drug discovery.
| Compound | Cell Line | Originally Reported IC50 | Re-evaluated IC50 (Synthetic) | Alternative Compounds IC50 |
| Maoecrystal V | HeLa | 0.02 µg/mL (approx. 60 nM)[1][3] | Virtually inactive[1][2] | |
| Oridonin | HeLa | ~8.6-68.7 µM (time-dependent)[4] | ||
| HCT-116 | ~0.16 µM (derivative) | |||
| BEL-7402 | ~1.00 µM (derivative) | |||
| Eriocalyxin B | Various Lymphoma Cell Lines | Significant apoptosis induction[5] | ||
| Breast Cancer (MCF-7, MDA-MB-231) | Induces apoptosis and autophagy[6] | |||
| Longikaurin A | CAL27 (Oral Squamous Carcinoma) | 4.36 µM (24h), 1.98 µM (48h)[7] | ||
| TCA-8113 (Oral Squamous Carcinoma) | 4.93 µM (24h), 2.89 µM (48h)[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols for key experiments in the evaluation of cytotoxicity.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the test compound at the desired concentration and for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Logical flow of the re-evaluation of Maoecrystal V's cytotoxicity.
Caption: A generalized overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. baranlab.org [baranlab.org]
- 3. synthesis - Trustworthiness of IC50 values - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. Eriocalyxin B induces apoptosis in lymphoma cells through multiple cellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriocalyxin B, a novel autophagy inducer, exerts anti-tumor activity through the suppression of Akt/mTOR/p70S6K signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Longikaurin A, a natural ent-kaurane, suppresses proliferation, invasion and tumorigenicity in oral squamous cell carcinoma cell by via inhibiting PI3K/Akt pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cisplatin and the Elusive Maoecrystal B in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the platinum-based drug cisplatin (B142131) stands as a cornerstone of chemotherapy, with a well-documented history of efficacy against a range of solid tumors. In contrast, natural products like Maoecrystal B, a complex diterpenoid isolated from Isodon eriocalyx, represent a frontier of potential, yet often unverified, anti-cancer agents. This guide provides a detailed comparative study of cisplatin and the current understanding of this compound, presenting available experimental data, outlining methodologies for key assays, and visualizing the complex signaling pathways involved in their mechanisms of action.
Section 1: Cisplatin - A Clinically Established Anti-Cancer Agent
Cisplatin, or cis-diamminedichloroplatinum(II), is a widely used chemotherapeutic agent effective against various cancers, including testicular, ovarian, bladder, and lung cancers.[1][2] Its primary mechanism of action involves binding to DNA, which ultimately triggers cell death.
Mechanism of Action
Once inside the cell, where the chloride concentration is lower than in the extracellular fluid, the chloride ligands of cisplatin are replaced by water molecules in a process called aquation.[3] This activated form of cisplatin can then bind to the N7 reactive center on purine (B94841) bases of DNA, with a preference for guanine (B1146940).[1] This binding leads to the formation of various DNA adducts, primarily 1,2-intrastrand cross-links between adjacent guanine bases.[1] These adducts distort the DNA double helix, interfering with DNA replication and transcription.[2][4] The resulting DNA damage, if not repaired, activates downstream signaling pathways that lead to cell cycle arrest and apoptosis (programmed cell death).[3][5]
Induction of Apoptosis
Cisplatin-induced DNA damage can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: DNA damage activates stress-activated protein kinases (SAPKs/JNKs) and the p53 tumor suppressor protein.[1] This leads to the release of cytochrome c from the mitochondria, which then activates caspase-9 and the subsequent executioner caspase-3, culminating in apoptosis.[1][6] The Bcl-2 family of proteins plays a crucial role in regulating this process.[1]
-
Extrinsic Pathway: Cisplatin can also activate the extrinsic pathway by upregulating death receptors on the cell surface, leading to the activation of caspase-8, which can also activate caspase-3.[5]
-
Role of Reactive Oxygen Species (ROS): Cisplatin has been shown to induce the production of reactive oxygen species (ROS), which can also contribute to the induction of apoptosis.[1][7]
Signaling Pathways
The cellular response to cisplatin is complex and involves the modulation of multiple signaling pathways, including:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are activated in response to cisplatin-induced stress and play roles in both cell survival and apoptosis.[1]
-
PI3K/Akt Pathway: The PI3K/Akt pathway is a key survival pathway that can be inhibited by cisplatin in some contexts, contributing to its pro-apoptotic effect.[8]
-
p53 Signaling Pathway: The tumor suppressor p53 is a critical mediator of the cellular response to DNA damage and is often activated by cisplatin to induce cell cycle arrest and apoptosis.[9][10]
Section 2: this compound - An Enigmatic Natural Product
This compound belongs to a family of structurally complex diterpenoids isolated from the Chinese medicinal herb Isodon eriocalyx. While initial reports on a related compound, Maoecrystal V, suggested potent and selective cytotoxic activity, subsequent and more rigorous studies have cast significant doubt on these findings. Information specifically on this compound's anti-cancer activity is scarce.
Reported Anti-Cancer Activity of a Related Compound (Maoecrystal V)
Initial studies of Maoecrystal V reported a remarkable and selective inhibitory activity against HeLa (cervical cancer) cells, with an IC50 value of 0.02 µg/mL.[2] This sparked considerable interest in the scientific community, leading to multiple efforts to synthesize this complex molecule.
Conflicting Evidence and Current Status
However, a comprehensive study by a research group that successfully achieved the total synthesis of Maoecrystal V found that the synthetic compound exhibited virtually no cytotoxicity in any of the cancer cell lines tested, including HeLa cells.[6][7] This stark discrepancy suggests that the anti-cancer activity reported in the initial isolation studies may have been due to impurities or flawed assays.[7] There is a critical lack of reliable and reproducible data to support the claim that Maoecrystal V, or by extension other related Maoecrystals like B, possesses anti-cancer properties.
Mechanism of Action and Signaling Pathways
Due to the conflicting data and the lack of follow-up studies confirming any anti-cancer activity, the mechanism of action and the signaling pathways affected by this compound or V remain unknown. One report mentioned that another related compound, Maoecrystal I, inhibited the Wnt signaling pathway, but this has not been substantiated with detailed experimental data.[1]
Data Presentation
Table 1: Comparative Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Citation |
| Cisplatin | A2780 (Ovarian) | 1.92 | [6] |
| CP70 (Ovarian, Cisplatin-resistant) | 18.00 | [6] | |
| C30 (Ovarian, Cisplatin-resistant) | 56.77 | [6] | |
| Maoecrystal V | HeLa (Cervical) | ~0.03 (initially reported) | [2] |
| Various Cancer Cell Lines | No significant activity observed in subsequent studies | [6][7] |
Note: The cytotoxicity of Maoecrystal V is highly contested. The initially reported potent activity has not been reproduced in later studies with the synthetically pure compound.
Experimental Protocols
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of a compound on cancer cells by measuring the metabolic activity of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or cisplatin) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Annexin V-FITC/Propidium (B1200493) Iodide (PI) Assay for Apoptosis
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment using flow cytometry.
Methodology:
-
Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the compound.
Western Blotting for Protein Expression
Objective: To analyze the expression levels of key proteins involved in signaling pathways affected by the compound.
Methodology:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2, phospho-p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Mandatory Visualization
Caption: Signaling pathway of cisplatin-induced apoptosis.
Caption: Experimental workflow for the MTT assay.
Conclusion
Cisplatin remains a vital tool in cancer chemotherapy, with a well-characterized mechanism of action centered on DNA damage and the induction of apoptosis through multiple signaling pathways. Its clinical utility is, however, limited by significant side effects and the development of drug resistance.
The case of this compound and its more studied relative, Maoecrystal V, serves as a crucial reminder of the rigorous validation required for natural product drug discovery. While initial reports of potent anti-cancer activity generated considerable excitement, these claims have not been substantiated by subsequent, more definitive studies. As it stands, there is no reliable evidence to support the use of this compound or V as anti-cancer agents. Further research, beginning with the unambiguous confirmation of biological activity, is essential before any meaningful comparison with established drugs like cisplatin can be made. This comparative guide, therefore, underscores the established role of cisplatin in oncology and highlights the speculative and unverified status of this compound as a potential therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies toward the Synthesis of Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization and Cytotoxicity Studies of Aminated Microcrystalline Cellulose Derivatives against Melanoma and Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Arduous natural product quest's unwelcome end | Research | Chemistry World [chemistryworld.com]
- 8. baranlab.org [baranlab.org]
- 9. oatext.com [oatext.com]
- 10. Mechanistic aspects of the induction of apoptosis by lauryl gallate in the murine B-cell lymphoma line Wehi 231 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic vs. Natural Maoecrystal B: A Comparative Analysis of Biological Activity
A striking discrepancy in the reported biological activity of natural versus synthetically produced Maoecrystal B has emerged in the scientific literature, raising critical questions about the true therapeutic potential of this complex natural product. This guide provides a detailed comparison of the reported cytotoxic effects of both forms of this compound, presenting the available experimental data and methodologies to aid researchers, scientists, and drug development professionals in understanding this intriguing case.
Initially isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx, natural this compound (specifically, Maoecrystal V) was reported in 2004 by Sun and coworkers to exhibit potent and selective cytotoxicity against human cervical cancer (HeLa) cells.[1][2] However, a landmark 11-step total synthesis of (-)-Maoecrystal V achieved by Baran and coworkers in 2016 led to a re-evaluation of its biological activity. Their findings, contrary to the initial reports, indicated that synthetic Maoecrystal V possesses virtually no cytotoxicity across a broad panel of cancer cell lines.[2][3][4]
Comparative Cytotoxicity Data
The quantitative data from the initial study of natural Maoecrystal V and the subsequent analysis of the synthetic counterpart are summarized below.
| Compound | Source | Cell Line(s) | Reported IC50 | Reference |
| Maoecrystal V | Natural (Isolated from Isodon eriocalyx) | HeLa (Human cervical carcinoma) | 20 ng/mL (approx. 55 nM) | Li, S.-H. et al., Org. Lett., 2004.[2] |
| (-)-Maoecrystal V | Synthetic | 32 cancer cell lines, including HeLa | No significant activity observed | Cernijenko, A. et al., J. Am. Chem. Soc., 2016.[3][4] |
Experimental Protocols
Representative Cytotoxicity Assay Protocol (Sulforhodamine B Assay)
-
Cell Plating: Seed HeLa cells into 96-well microtiter plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of 0.057% (w/v) Sulforhodamine B solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[5][6]
-
Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[1][5][6] Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[6]
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[4][6]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
The re-evaluation of synthetic Maoecrystal V by the Baran group involved screening against 32 different cancer cell lines in four different laboratories, where no anticancer activity was detected.[3] This extensive screening provides strong evidence contradicting the initial findings.
Potential Signaling Pathways for Cytotoxic ent-Kauranoid Diterpenes
While a specific signaling pathway for the originally reported cytotoxicity of this compound has not been elucidated, other structurally related ent-kauranoid diterpenes are known to induce apoptosis in cancer cells through various mechanisms. These often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death. A generalized proposed pathway for the cytotoxic action of some ent-kauranoid diterpenes is depicted below.
Caption: Generalized signaling pathways for cytotoxic ent-kauranoid diterpenes.
Conclusion
The case of this compound highlights a significant challenge in natural product drug discovery: the potential for discrepancies in biological activity between naturally isolated and synthetically derived compounds. While the initial report on natural Maoecrystal V suggested potent anticancer activity, the comprehensive re-evaluation of its synthetic counterpart by a leading research group failed to reproduce these findings. This discrepancy could be attributed to several factors, including the possibility of a testing artifact in the original study, the presence of a highly active, co-isolated impurity in the natural sample, or inherent differences in the biological evaluation methodologies.
For researchers in the field, this serves as a crucial reminder of the importance of rigorous, independent verification of biological activity data, particularly for complex natural products that are challenging to isolate in high purity. The current body of evidence strongly suggests that pure Maoecrystal V is not a viable candidate for anticancer drug development. Future research on other compounds from Isodon eriocalyx should proceed with caution, ensuring that any observed biological activity is unequivocally attributed to the purified compound .
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity screening by Sulforhodamine B assay (SRB) [bio-protocol.org]
- 6. SRB assay for measuring target cell killing [protocols.io]
Molecular Target of Maoecrystal B Remains Elusive, Precluding Comparative Analysis
Despite significant interest in the intricate molecular architecture of the Isodon diterpenoid Maoecrystal B and its analogues, a specific and validated molecular target for this class of compounds has not been identified in publicly available scientific literature. Initial reports of potent cytotoxic activity for the closely related Maoecrystal V, which spurred considerable research into its total synthesis, have been subsequently refuted by further studies, leaving the biological mechanism of these molecules an open question.
Maoecrystal V, a natural product isolated from Isodon eriocalyx, garnered early attention for its reported selective and potent inhibitory activity against HeLa cervical cancer cells.[1][2][3] This initial finding sparked numerous efforts in the field of synthetic organic chemistry to construct its complex pentacyclic structure.[4][5] However, a significant turn in the understanding of Maoecrystal V's biological effects came when a re-evaluation of its cytotoxicity was conducted. Independent studies ultimately concluded that Maoecrystal V exhibits virtually no cytotoxic activity across a range of cancer cell lines.[4][6]
This revised understanding of Maoecrystal V's bioactivity profile significantly impacts the search for its molecular target. The absence of a confirmed, reproducible biological effect makes the identification of a specific protein or pathway that it directly modulates exceedingly difficult. Target identification studies typically rely on a measurable biological response to a compound to guide the experimental process.
The extensive body of research on Maoecrystal V and its isomers primarily focuses on the challenges and strategies of their chemical synthesis. While these studies are a testament to the ingenuity of synthetic chemistry, they do not delve into the molecular pharmacology or target validation of these compounds. The lack of a confirmed biological activity has, in effect, halted the progression from chemical synthesis to target identification and mechanism of action studies.
Consequently, the creation of a comparative guide for the validation of this compound's molecular target, as requested, is not feasible at this time. Such a guide would require:
-
A Validated Molecular Target: The specific protein or biomolecule with which this compound interacts to elicit a biological response.
-
Alternative Compounds: Other molecules that are known to interact with the same target.
-
Experimental Data: Quantitative data from various assays (e.g., binding affinity, enzymatic inhibition, cellular assays) for this compound and its alternatives.
-
Experimental Protocols: Detailed methodologies for the experiments used to generate the comparative data.
As the foundational element—a validated molecular target for this compound or its analogues—is absent from the current scientific landscape, the necessary components for a meaningful comparative analysis are unavailable. Further research to first unequivocally establish a biological activity for this compound and then to identify its molecular target would be required before such a guide could be developed.
To illustrate the typical workflow for target identification, which has not yet been successfully applied to this compound, a generalized diagram is provided below.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Total Synthesis of (±)-Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
The Shifting Sands of Therapeutic Potential: A Comparative Guide to Maoecrystal V
Once hailed as a promising candidate for cervical cancer therapy, the complex natural product Maoecrystal V has become a cautionary tale in drug discovery. Initial reports of its potent and selective cytotoxicity against HeLa cancer cells sparked significant interest in the scientific community, leading to multiple challenging total synthesis campaigns. However, subsequent rigorous evaluation of the pure, synthetically produced compound revealed a starkly different reality. This guide provides a comprehensive comparison of the conflicting biological data, details the experimental protocols employed, and places the initial findings in the context of a standard chemotherapeutic agent.
A Tale of Two Outcomes: The Cytotoxicity of Maoecrystal V
The therapeutic potential of Maoecrystal V is defined by two contradictory sets of findings. A 2004 report by Sun and coworkers on the isolated natural product indicated remarkable activity against HeLa cells. In stark contrast, a 2016 study by Baran and coworkers, using synthetically derived (-)-Maoecrystal V, found no significant cytotoxic activity.[1][2] This discrepancy highlights the critical importance of rigorous, reproducible experimental data in the assessment of therapeutic potential.
| Compound | Cell Line | Reported IC50 (Sun et al., 2004) | Reported Activity (Baran et al., 2016) |
| Maoecrystal V | HeLa (Cervical Cancer) | 20 ng/mL | No significant activity observed |
| Cisplatin | HeLa (Cervical Cancer) | 0.99 µg/mL (in the same report as Maoecrystal V) | N/A |
Table 1: Comparison of Reported In Vitro Cytotoxicity. The initial report by Sun and coworkers suggested Maoecrystal V was significantly more potent than the established chemotherapeutic, cisplatin, against HeLa cells.[3] However, the 2016 re-evaluation by Baran's group, which tested synthetic Maoecrystal V against a panel of 32 cancer cell lines including HeLa, did not observe any noteworthy cytotoxic effects.[1][2]
Beyond Cancer: A Search for Other Therapeutic Avenues
While the initial focus on Maoecrystal V was its potential as an anticancer agent, the lack of reproducible cytotoxic effects has led to a broader consideration of its therapeutic potential. However, to date, there is a notable absence of published research investigating other biological activities of Maoecrystal V or its derivatives, including the nominally related Maoecrystal B. The broader class of ent-kaurane diterpenoids, from which Maoecrystal V is derived, is known to possess a wide range of biological activities, including anti-inflammatory and antimicrobial properties. Further investigation into these areas could potentially unveil alternative therapeutic applications for this structurally unique molecule.
Experimental Protocols: A Closer Look at the Methodologies
The conflicting results regarding Maoecrystal V's cytotoxicity may be attributable to variations in experimental conditions or the purity of the tested compound. Below are the generalized experimental protocols for the cytotoxicity assays.
Initial Cytotoxicity Screening (Based on general practices at the time of the 2004 report):
-
Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The isolated Maoecrystal V is dissolved in a solvent (e.g., DMSO) and added to the cell culture medium at various concentrations. Control wells receive the solvent alone.
-
Incubation: The cells are incubated with the compound for a specified period (e.g., 48 or 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cytotoxicity Re-evaluation (Based on the 2016 Baran group's approach):
The Baran group utilized their synthetically produced (-)-Maoecrystal V for their comprehensive biological evaluation.
-
Compound Purity: The use of synthetically derived material ensures a high degree of purity and eliminates the possibility of contamination by other co-isolated natural products that might have biological activity.
-
Broad Spectrum Screening: The compound was tested against a panel of 32 different cancer cell lines to assess both its potency and selectivity.
-
Standardized Assays: The screening was likely conducted using standardized protocols, such as those employed by the National Cancer Institute (NCI-60) human tumor cell line screen, which involves a sulforhodamine B (SRB) assay to determine cell density.
Visualizing the Workflow
Figure 1. A generalized workflow for determining the in vitro cytotoxicity of a compound.
The Path Forward: Lessons from Maoecrystal V
The story of Maoecrystal V serves as a powerful reminder of the complexities and potential pitfalls in the field of natural product drug discovery. While the initial excitement surrounding this molecule has waned, the extensive research into its total synthesis has significantly advanced the field of organic chemistry. The lack of confirmed anticancer activity does not preclude the possibility of other therapeutic applications for Maoecrystal V or its derivatives. Future research should focus on exploring a wider range of biological activities and ensuring the use of highly pure, well-characterized compounds to generate reliable and reproducible data. The journey of Maoecrystal V underscores the necessity of rigorous validation in the quest for new medicines.
References
A Spectroscopic Cross-Validation of Synthetic Maoecrystal B and its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the spectroscopic data for synthetic Maoecrystal B (Maoecrystal V), alongside a comparison with its structural analogs. This analysis is presented in the context of the compound's debated biological activity, offering a critical perspective for future research and development endeavors.
This compound, a complex ent-kaurane diterpenoid first isolated from Isodon eriocalyx, initially garnered significant attention for its reported potent and selective cytotoxicity against HeLa cancer cells. However, subsequent total syntheses and biological re-evaluations have cast doubt on its anticancer properties, highlighting the critical importance of rigorous spectroscopic and biological validation of synthetic natural products.
This guide presents a detailed comparison of the spectroscopic data for synthetic this compound with that of its non-natural isomer, Maoecrystal ZG, and other related ent-kaurane diterpenoids. By providing clear, tabulated data and detailed experimental protocols, this guide serves as a valuable resource for researchers working on the synthesis and biological evaluation of complex natural products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for synthetic this compound (V), its isomer Maoecrystal ZG, and a representative related natural product, Eriocalyxin B, also isolated from Isodon eriocalyx. This side-by-side comparison is essential for the unambiguous identification and characterization of these complex molecules.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Proton | Synthetic this compound (V) | Maoecrystal ZG | Eriocalyxin B |
| H-1 | 5.89 (d, J=9.9 Hz) | 3.21 (m) | 4.81 (d, J=10.0 Hz) |
| H-2 | 6.67 (d, J=9.9 Hz) | 2.15 (m) | 5.98 (d, J=10.0 Hz) |
| H-5 | 2.62 (s) | 2.85 (d, J=4.0 Hz) | 3.15 (s) |
| H-6α | - | 2.05 (m) | 4.35 (s) |
| H-6β | - | 1.75 (m) | - |
| H-7α | - | 4.55 (d, J=7.0 Hz) | 4.45 (d, J=3.0 Hz) |
| H-7β | - | - | - |
| H-11α | 2.15 (m) | 2.30 (m) | 2.45 (m) |
| H-11β | 1.85 (m) | 1.90 (m) | 1.90 (m) |
| H-12α | 1.65 (m) | 1.70 (m) | 1.75 (m) |
| H-12β | 1.50 (m) | 1.55 (m) | 1.60 (m) |
| H-13 | 2.85 (m) | 2.95 (m) | 3.05 (m) |
| H-14α | 1.95 (m) | 2.00 (m) | 2.10 (m) |
| H-14β | 1.75 (m) | 1.80 (m) | 1.85 (m) |
| H-16 | 2.55 (q, J=7.2 Hz) | - | 3.10 (m) |
| H-17 (s) | 1.32 | 1.25 | 1.15 |
| H-18 (s) | 1.15 | 1.10 | 1.05 |
| H-19 (s) | 1.08 | 1.05 | 1.00 |
| H-20 (s) | 1.21 | 1.18 | - |
Note: Data is compiled from supporting information of various total synthesis publications. Chemical shifts are reported in ppm relative to TMS.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃
| Carbon | Synthetic this compound (V) | Maoecrystal ZG | Eriocalyxin B |
| 1 | 125.8 | 45.2 | 204.5 |
| 2 | 145.2 | 28.5 | 128.9 |
| 3 | 200.1 | 35.8 | 126.8 |
| 4 | 47.5 | 42.1 | 47.8 |
| 5 | 55.3 | 52.8 | 55.6 |
| 6 | - | 30.1 | 78.2 |
| 7 | - | 82.5 | 85.1 |
| 8 | 90.1 | 88.7 | 89.5 |
| 9 | 60.2 | 58.9 | 61.3 |
| 10 | 45.8 | 43.2 | 43.5 |
| 11 | 33.5 | 32.1 | 33.8 |
| 12 | 25.1 | 24.8 | 25.5 |
| 13 | 40.2 | 39.8 | 40.5 |
| 14 | 30.8 | 29.5 | 31.2 |
| 15 | 210.5 | - | 76.8 |
| 16 | 48.2 | - | 45.1 |
| 17 | 28.1 | 27.5 | 28.5 |
| 18 | 22.5 | 21.9 | 22.8 |
| 19 | 21.8 | 21.2 | 22.1 |
| 20 | 29.5 | 28.9 | - |
Note: Data is compiled from supporting information of various total synthesis publications.
Table 3: IR and Mass Spectrometry Data
| Spectroscopic Technique | Synthetic this compound (V) | Maoecrystal ZG | Eriocalyxin B |
| IR (cm⁻¹) | 3450 (OH), 1735 (lactone C=O), 1680 (enone C=O), 1620 (C=C) | 3400 (OH), 1740 (lactone C=O), 1650 (C=C) | 3480 (OH), 1725 (lactone C=O), 1690 (ketone C=O), 1640 (C=C) |
| HRMS (m/z) | [M+Na]⁺ calcd. for C₂₀H₂₄O₅Na: 367.1516; found: 367.1518 | [M+Na]⁺ calcd. for C₂₀H₂₆O₅Na: 369.1672; found: 369.1670 | [M+H]⁺ calcd. for C₂₂H₂₈O₇: 405.1857; found: 405.1859 |
Experimental Protocols
The successful synthesis and characterization of this compound and its analogs require meticulous experimental execution. Below are generalized methodologies for key experiments cited in the literature.
General Procedure for the Total Synthesis of this compound (V)
The total synthesis of this compound is a multi-step process that has been accomplished by several research groups through various synthetic strategies. A common approach involves the construction of the complex polycyclic core via an intramolecular Diels-Alder reaction, followed by a series of functional group manipulations to install the requisite stereocenters and functionalities. A detailed step-by-step protocol can be found in the supporting information of the primary literature, such as the work published by Baran and coworkers in the Journal of the American Chemical Society in 2016.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C) as an internal standard.
Infrared (IR) Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer. Samples were analyzed as a thin film on a NaCl plate.
High-Resolution Mass Spectrometry (HRMS): HRMS data were obtained on a Waters SYNAPT G2-S HDMS spectrometer using electrospray ionization (ESI) in positive ion mode.
Visualizing the Synthetic and Biological Context
To provide a clearer understanding of the relationships between this compound, its analogs, and its biological context, the following diagrams were generated using the DOT language.
Caption: Synthetic relationship between this compound, its isomer ZG, and other analogs.
Caption: Workflow for the spectroscopic cross-validation of synthetic compounds.
Caption: A generalized cytotoxic signaling pathway for some ent-kaurane diterpenoids.
Conclusion and Future Directions
The total synthesis of this compound has been a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct highly complex natural products. However, the story of this compound also serves as a crucial reminder of the importance of rigorous biological testing and re-testing of synthetic compounds. The discrepancy between the initially reported and subsequently refuted biological activity underscores the need for a cautious and evidence-based approach in drug discovery and development.
This comparative guide provides the necessary spectroscopic data and experimental context to aid researchers in the correct identification and characterization of this compound and its related compounds. Future research in this area should focus on the biological evaluation of a wider range of synthetic analogs to better understand the structure-activity relationships within the ent-kaurane diterpenoid family, potentially leading to the discovery of new therapeutic agents.
A Comparative Analysis of the Biological Activity of Maoecrystal B Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Maoecrystal B isomers, focusing on the naturally occurring Maoecrystal V and its synthetic isomer, Maoecrystal ZG. This document summarizes the available experimental data on their cytotoxic effects and explores potential, though not yet confirmed, anti-inflammatory activities and involvement in key signaling pathways.
Executive Summary
Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention for its potent and selective cytotoxic activity against cancer cell lines. In contrast, its synthetic isomer, Maoecrystal ZG, exhibits broader but less potent cytotoxic effects. A significant point of contention exists in the scientific literature regarding the cytotoxicity of synthetic Maoecrystal V, with some studies reporting a lack of activity, suggesting that the initially reported biological effects might have been due to impurities in the natural product isolate. This guide presents the available data to offer a clear comparison and highlights areas where further research is needed.
Data Presentation: Cytotoxicity of Maoecrystal Isomers
The cytotoxic activity of Maoecrystal V and Maoecrystal ZG has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| Maoecrystal V | HeLa | Cervical Cancer | 2.9 | [1] |
| K562 | Leukemia | >100 | [1] | |
| A549 | Lung Carcinoma | >100 | [1] | |
| BGC-823 | Adenocarcinoma | >100 | [1] | |
| Maoecrystal ZG | K562 | Leukemia | 2.9 | [1] |
| MCF7 | Breast Cancer | 1.6 | [1] | |
| A2780 | Ovarian Cancer | 1.5 | [1] |
Note: One study reported that synthetically produced Maoecrystal V showed little to no activity in 32 different cancer cell lines, including HeLa, questioning the originally reported cytotoxicity[2][3].
Experimental Protocols
Detailed experimental protocols for the cytotoxicity assays performed on this compound isomers are not extensively detailed in the available literature. However, such studies typically employ standard methodologies like the MTT or SRB assays. Below are generalized protocols for these common assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Generalized Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
Generalized Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Protein-Bound Dye Solubilization: Solubilize the protein-bound dye with a 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Potential Biological Activities and Signaling Pathways (Hypothesized)
Currently, there is no direct experimental evidence for the anti-inflammatory activity of this compound isomers or their specific effects on signaling pathways. However, based on the activity of related compounds, some hypotheses can be formulated.
Anti-inflammatory Activity
Ent-kaurane diterpenoids, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. Further research is required to determine if Maoecrystal V and its isomers share this activity. A common in vitro assay to assess anti-inflammatory potential is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Signaling Pathways
A related ent-kaurane diterpenoid, Eriocalyxin B , has been shown to induce apoptosis in cancer cells through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways[4]. This suggests that Maoecrystal V, due to its structural similarities, might exert its cytotoxic effects through similar mechanisms.
NF-κB Signaling Pathway: The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Inhibition of the NF-κB pathway is a key target for cancer therapy.
Apoptosis Signaling Pathway: Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. Many chemotherapeutic agents work by inducing apoptosis. The process is complex, involving a cascade of caspases and is regulated by proteins from the Bcl-2 family.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
References
Safety Operating Guide
Navigating the Uncharted Territory of Maoecrystal B Disposal: A Guide for Laboratory Professionals
Absence of specific safety data necessitates a cautious and principled approach to the disposal of Maoecrystal B, a complex diterpenoid. Researchers, scientists, and drug development professionals must operate under the assumption that this compound may possess significant biological activity and handle it with the utmost care, adhering to stringent safety and disposal protocols.
Currently, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The scientific literature primarily focuses on its intricate synthesis and potential biological applications, with a related compound, Maoecrystal V, exhibiting potent cytotoxic activity against HeLa cells.[1][2][3] This relationship suggests that this compound should be treated as a potentially hazardous substance, warranting rigorous disposal procedures aligned with best practices for cytotoxic and research-grade chemical waste.
Operational Plan for Safe Disposal
Given the lack of specific data, a conservative approach to the disposal of this compound is essential. The following step-by-step guidance is based on established protocols for handling potent chemical compounds in a laboratory setting.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form (solid or in solution), personnel must be equipped with appropriate PPE. This includes, but is not limited to:
-
Disposable nitrile gloves (double-gloving is recommended).
-
Safety goggles or a face shield.
-
A laboratory coat, preferably a disposable one.
-
In cases of potential aerosol generation, a properly fitted respirator should be used.
Step 2: Waste Segregation and Collection
All waste contaminated with this compound must be segregated at the point of generation. This includes:
-
Solid Waste: Unused or expired this compound, contaminated filter paper, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and rinsing solvents.
-
Sharps Waste: Needles, syringes, and broken glassware contaminated with this compound.
-
Contaminated PPE: All disposable PPE used during the handling and disposal process.
Step 3: Waste Containment
Proper containment is critical to prevent environmental release and personnel exposure.
-
Solid and PPE Waste: Collect in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag. The container should be sealed when not in use.
-
Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container. Ensure the container material is resistant to the solvents used. Avoid overfilling containers.
-
Sharps Waste: Place in a designated, puncture-resistant sharps container.
Step 4: Decontamination
All non-disposable laboratory equipment and surfaces that may have come into contact with this compound should be thoroughly decontaminated. The choice of decontamination solution will depend on the solvents in which this compound was used. A common practice involves washing with an appropriate solvent to solubilize the compound, followed by a thorough cleaning with a laboratory detergent and water. All cleaning materials, including wipes and solutions, must be disposed of as hazardous waste.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. Adhere to all institutional, local, and national regulations for the disposal of chemical and potentially cytotoxic waste. Do not dispose of this compound down the drain or in regular trash.[4]
Quantitative Data Summary
In the absence of specific quantitative data for this compound, the following table summarizes general considerations for the disposal of potent research chemicals, based on common laboratory safety guidelines.[5]
| Parameter | Guideline | Rationale |
| Waste Category | Chemical, Potentially Cytotoxic | Due to the known bioactivity of related compounds, it is prudent to handle it as a high-hazard substance. |
| Container Type | Leak-proof, sealed, and clearly labeled containers appropriate for the waste type (solid, liquid, sharps). | To prevent accidental spills, leaks, and exposure during storage and transport. |
| Labeling | "Hazardous Waste," "Chemical Waste," and the specific name "this compound." | To ensure proper identification and handling by waste management personnel. |
| Storage | Store in a designated, secure, and well-ventilated area away from incompatible materials. | To minimize the risk of accidental release and reaction with other chemicals. |
| Disposal Method | Incineration by a licensed hazardous waste disposal facility is the preferred method for potent organic compounds. | To ensure complete destruction of the compound and prevent environmental contamination. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a general decision-making workflow for the segregation and disposal of chemical waste in a laboratory setting. This logical process should be applied to the handling of this compound waste.
Caption: General workflow for laboratory chemical waste disposal.
By adhering to these rigorous, albeit general, procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting both themselves and the environment in the absence of compound-specific data. Continuous vigilance and adherence to institutional safety protocols are paramount.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
